Dermostatin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
11120-15-3 |
|---|---|
Molecular Formula |
C40H64O11 |
Molecular Weight |
720.9 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E,13E,33E)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+ |
InChI Key |
LSYAYTGVPHMMBZ-VMYRXBQLSA-N |
SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
Isomeric SMILES |
CC1/C=C/C(CC(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
Synonyms |
Dermostatin |
Origin of Product |
United States |
Foundational & Exploratory
Dermostatin's Putative Mechanism of Action on Fungal Ergosterol: A Technical Guide Based on Polyene Antibiotic Models
Disclaimer: Scientific literature providing in-depth, modern analysis of the specific mechanism of action for the polyene antibiotic Dermostatin is scarce. Therefore, this technical guide outlines the presumed mechanism based on extensive research conducted on other well-characterized polyene macrolides, such as Amphotericin B and Nystatin. The experimental data and protocols presented herein are derived from studies on these analogous compounds and serve as a model for understanding this compound's interaction with fungal ergosterol (B1671047).
Executive Summary
This compound, a polyene macrolide antibiotic, is presumed to exert its antifungal activity primarily through a direct interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to a cascade of events culminating in fungal cell death. The core mechanism is believed to involve the formation of transmembrane channels, leading to increased membrane permeability and leakage of vital intracellular components. Additionally, recent models for other polyenes suggest that ergosterol sequestration from the membrane may also play a crucial role. Disruption of membrane integrity by polyenes triggers cellular stress responses, activating signaling pathways such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (B35011) (HOG) pathways, in an attempt to counteract the damage. This guide provides a detailed overview of this putative mechanism, supported by experimental data from analogous compounds, and outlines the methodologies used to investigate these interactions.
Core Mechanism of Action: Interaction with Ergosterol
The selective toxicity of polyene antibiotics like this compound against fungi is attributed to their higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[1] The mechanism can be dissected into several key stages:
2.1. Binding to Ergosterol and Pore Formation:
Polyenes possess a rigid, hydrophobic macrolide ring and a flexible, hydrophilic chain of hydroxyl groups. This amphipathic nature facilitates their insertion into the lipid bilayer of the fungal cell membrane. Once inserted, they are thought to self-assemble with ergosterol molecules to form ion-permeable channels or pores.[2] These pores have a hydrophilic interior, allowing the passage of monovalent ions (K+, Na+, H+) and small molecules out of the cell, leading to a disruption of the electrochemical gradient and ultimately, cell death.[3]
2.2. Membrane Permeabilization and Ion Leakage:
The formation of these transmembrane channels dramatically increases the permeability of the fungal cell membrane.[3] This leads to the rapid efflux of intracellular potassium ions, which is a hallmark of polyene action. The loss of potassium and the influx of protons leads to intracellular acidification and disruption of essential enzymatic processes.[4]
2.3. Ergosterol Sequestration Model:
An alternative and complementary model suggests that polyenes can also act as "ergosterol sponges," extracting ergosterol from the fungal membrane. This sequestration of ergosterol disrupts the structure and function of lipid rafts and other membrane domains that are critical for the activity of membrane-bound enzymes and signaling proteins.[5]
The following diagram illustrates the primary proposed mechanisms of polyene antibiotic action on the fungal cell membrane.
Caption: Proposed mechanisms of this compound action on the fungal cell membrane.
Quantitative Data for Polyene-Ergosterol Interaction (Based on Analogues)
Due to the lack of specific quantitative data for this compound, the following tables summarize key parameters for the well-studied polyenes Amphotericin B and Nystatin. These values provide a comparative baseline for the expected activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Polyene Antibiotics against Candida albicans
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Amphotericin B | 0.25 - 1 | 0.5 | 1 | [6] |
| Nystatin | 0.5 - 4 | 2 | 4 | [7] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of polyene antibiotics. These protocols are adaptable for the study of this compound.
4.1. Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared to a concentration of 0.5-2.5 x 103 cells/mL in RPMI-1640 medium.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.[8]
4.2. Ion Leakage Assay
This assay measures the extent of membrane damage by quantifying the leakage of intracellular ions.
-
Fungal Cell Preparation: Fungal cells are grown to mid-log phase, harvested, and washed with a non-ionic buffer (e.g., sorbitol solution).
-
Treatment: The cells are resuspended in the buffer and treated with various concentrations of the antifungal agent.
-
Conductivity Measurement: At specific time intervals, the conductivity of the cell suspension is measured using a conductivity meter. An increase in conductivity indicates ion leakage from the cells.
-
Total Ion Leakage: As a positive control for 100% leakage, a sample of cells is boiled or treated with a strong detergent to release all intracellular ions.
-
Calculation: The percentage of ion leakage is calculated relative to the total ion leakage control.[4][9][10][11]
4.3. Ergosterol Binding Assay (Fluorescence Spectroscopy)
This method can be used to study the direct interaction between a polyene and ergosterol.
-
Liposome (B1194612) Preparation: Unilamellar vesicles (liposomes) containing a fluorescent sterol analogue like dehydroergosterol (B162513) (DHE) are prepared.
-
Fluorescence Measurement: The intrinsic fluorescence of DHE is measured.
-
Polyene Addition: The polyene antibiotic is added to the liposome suspension.
-
Fluorescence Quenching/Enhancement: Binding of the polyene to DHE can lead to changes in the fluorescence intensity or anisotropy, which can be used to determine binding affinity.[12][13][14]
The following diagram outlines a typical experimental workflow for assessing the antifungal mechanism of a polyene antibiotic.
Caption: Experimental workflow for investigating polyene antifungal mechanism.
Fungal Signaling Responses to this compound-Induced Membrane Stress
The damage to the fungal cell membrane and cell wall caused by polyene antibiotics triggers a compensatory stress response mediated by conserved signaling pathways.
5.1. The Cell Wall Integrity (CWI) Pathway:
The CWI pathway is a critical response mechanism to cell wall stress. It is a MAP kinase cascade that ultimately activates transcription factors to upregulate the expression of genes involved in cell wall synthesis and remodeling, in an attempt to repair the damage caused by the antifungal agent.[15]
5.2. The High Osmolarity Glycerol (HOG) Pathway:
The HOG pathway is another MAP kinase cascade that is activated in response to osmotic stress, which can be induced by the leakage of intracellular solutes caused by polyene action. This pathway leads to the production and accumulation of intracellular glycerol to counteract the osmotic imbalance.[15]
The diagram below illustrates the logical relationship of these signaling pathways in response to polyene-induced membrane stress.
Caption: Fungal signaling response to polyene-induced membrane stress.
Conclusion
While specific research on this compound is limited, its classification as a polyene antibiotic strongly suggests a mechanism of action centered on the disruption of fungal cell membrane integrity through interaction with ergosterol. The models of pore formation and ergosterol sequestration, derived from studies on Amphotericin B and Nystatin, provide a robust framework for understanding its antifungal properties. Future research employing the experimental protocols outlined in this guide would be invaluable in definitively elucidating the precise molecular interactions and cellular consequences of this compound treatment, potentially revealing nuances that differentiate it from other members of the polyene class. A deeper understanding of these mechanisms is crucial for the development of new antifungal strategies and for optimizing the use of this class of antibiotics in clinical and research settings.
References
- 1. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic Nystatin. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of Nystatin action is dependent on the membrane biophysical properties and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 5. Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Resistance profiles to antifungal agents in Candida albicans isolated from human oral cavities: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence techniques using dehydroergosterol to study cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced fluorescence of ergosterol by iodination and determination of ergosterol by fluorodensitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mapping of Antifungal Mechanisms Accessing Biomaterials and New Agents to Target Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Dermostatin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces viridogriseus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermostatin, a polyene macrolide antibiotic, was first isolated from the fermentation broth of Streptomyces viridogriseus. Comprising two primary components, this compound A and this compound B, this compound exhibits significant antifungal activity. As a member of the hexaene subgroup of polyenes, its mechanism of action is predicated on binding to ergosterol (B1671047) in fungal cell membranes, leading to disruption of membrane integrity and subsequent cell death. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including generalized experimental protocols and a putative biosynthetic pathway. The information presented herein is synthesized from available literature, with the acknowledgment that specific details from the original discovery publications are limited.
Introduction
The genus Streptomyces is a rich source of bioactive secondary metabolites, including a vast array of antibiotics. In 1962, Bhate and colleagues at Hindustan Antibiotics in India reported the discovery of a new antifungal antibiotic, this compound, from Streptomyces viridogriseus. Subsequent research led to its purification and the structural elucidation of its major components, this compound A and this compound B. These compounds are classified as hexaene polyene macrolides, a class of molecules known for their broad-spectrum antifungal properties. This guide serves as a technical resource for researchers interested in the discovery and development of this compound and related polyene antibiotics.
Physicochemical Properties of this compound
This compound is a mixture of two closely related compounds, this compound A and this compound B, which differ by a single methylene (B1212753) group in one of the side chains.
| Property | This compound A | This compound B |
| Molecular Formula | C₄₀H₆₄O₁₁ | C₄₁H₆₆O₁₁ |
| Molecular Weight | 720.93 g/mol | 734.96 g/mol |
| Appearance | Golden-yellow needles | Golden-yellow needles |
| Solubility | Soluble in aqueous methanol (B129727) | Soluble in aqueous methanol |
| UV Absorption Maxima | 223, 282, 383 nm | 223, 282, 383 nm |
| General Classification | Hexaene Polyene Macrolide Antibiotic | Hexaene Polyene Macrolide Antibiotic |
Experimental Protocols
The following protocols are generalized methodologies for the production and isolation of polyene antibiotics from Streptomyces and are intended to serve as a baseline for the production of this compound from Streptomyces viridogriseus. Specific parameters from the original research by Bhate et al. and Narasimhachari et al. are not fully available in accessible literature.
Fermentation of Streptomyces viridogriseus
Objective: To cultivate S. viridogriseus under conditions optimized for the production of this compound.
Materials:
-
Streptomyces viridogriseus culture
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (a complex medium containing a carbon source like glucose or starch, a nitrogen source like soybean meal or yeast extract, and mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of S. viridogriseus spores or mycelia from a slant culture to a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture in a shake flask or a controlled fermenter at 28-30°C for 5-7 days. Maintain adequate aeration and agitation.
-
Monitoring: Periodically monitor the fermentation for pH, cell growth (mycelial dry weight), and antibiotic production (using a bioassay against a sensitive fungal strain or HPLC analysis).
Extraction of this compound from Fermentation Broth
Objective: To extract the crude this compound from the fermentation culture.
Materials:
-
Fermentation broth of S. viridogriseus
-
Organic solvent (e.g., methanol, acetone, ethyl acetate, or chloroform)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Mycelial Separation: Separate the mycelia from the culture broth by centrifugation or filtration. This compound is primarily located in the mycelia.
-
Solvent Extraction: Resuspend the mycelial cake in an organic solvent (e.g., methanol or acetone) and agitate for several hours to extract the this compound.
-
Filtration and Concentration: Filter the mixture to remove the mycelial debris. Concentrate the filtrate containing the crude this compound extract under reduced pressure using a rotary evaporator.
Purification of this compound
Objective: To purify this compound A and B from the crude extract.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of chloroform (B151607) and methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water)
Procedure:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform). Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Fraction Pooling and Concentration: Pool the fractions containing this compound and concentrate them using a rotary evaporator.
-
Preparative HPLC: For final purification and separation of this compound A and B, subject the semi-purified fraction to preparative HPLC on a C18 column. Use an appropriate mobile phase and isocratic or gradient elution to resolve the two components.
-
Lyophilization: Collect the purified fractions of this compound A and B and lyophilize to obtain the pure compounds as powders.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Isolation and Purification
Caption: Generalized workflow for the isolation and purification of this compound.
Putative Biosynthetic Pathway of this compound
This compound, being a polyketide, is synthesized by a Type I Polyketide Synthase (PKS). The following diagram illustrates a putative modular organization of the PKS responsible for the biosynthesis of the this compound aglycone.
Caption: Putative modular organization of the Type I PKS for this compound biosynthesis.
Antifungal Activity and Mechanism of Action
This compound exhibits a broad spectrum of activity against various fungi, including yeasts and filamentous fungi. Its primary mode of action is consistent with that of other polyene antibiotics.
Antifungal Spectrum
| Fungal Group | Susceptibility |
| Yeasts (Candida spp.) | Susceptible |
| Filamentous Fungi | Susceptible |
| Dermatophytes | Susceptible |
Mechanism of Action
The mechanism of action of this compound involves its interaction with ergosterol, a primary sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.
Caption: Mechanism of action of this compound on fungal cells.
Conclusion
The Structural Elucidation of Dermostatin A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermostatin A and B are polyene macrolide antibiotics produced by the bacterium Streptomyces viridogriseus.[1] Like other polyene antifungals, their biological activity stems from their ability to interact with sterols in fungal cell membranes, leading to increased permeability and cell death.[2] The structural elucidation of these complex natural products has been a multi-step process involving a combination of chromatographic separation, spectroscopic analysis, and chemical degradation. This technical guide provides a comprehensive overview of the methodologies and data that have been instrumental in defining the chemical structures of this compound A and B.
Physicochemical Properties
The initial characterization of this compound A and B involved the determination of their fundamental physicochemical properties. These properties provide essential information for their isolation, purification, and preliminary structural assessment.
| Property | This compound A | This compound B | Reference |
| Molecular Formula | Not explicitly found in searches | C41H66O11 | [3] |
| Molecular Weight | ~565 (for crystalline this compound) | 734.96 g/mol | [1][3] |
| UV-Vis λmax (in alcohol) | 350, 333, 317 nm (acid hydrolysis product) | Not explicitly found in searches | [1] |
| UV-Vis λmax (of nona-acetate in different solvents) | Characteristic spectrum of a carbonyl conjugated hexaene | Characteristic spectrum of a carbonyl conjugated hexaene | [4] |
| Appearance | Crystalline | Crystalline | [1] |
Experimental Protocols
The structural elucidation of this compound A and B relied on a series of key experimental procedures, from the initial isolation from the producing organism to the detailed analysis of their chemical structure.
Isolation and Purification
The initial step in the structural elucidation of this compound A and B is their isolation from the fermentation broth of Streptomyces viridogriseus and subsequent purification to obtain the individual components.
Workflow for Isolation and Purification of this compound A and B
Caption: Workflow for the isolation and purification of this compound A and B.
Detailed Methodologies:
-
Fermentation: Cultures of Streptomyces viridogriseus are grown in a suitable nutrient medium to encourage the production of this compound.
-
Extraction: The mycelia are harvested from the fermentation broth and extracted with a suitable organic solvent, such as methanol (B129727) or butanol, to obtain a crude extract containing the this compound complex.[5]
-
Chromatographic Separation: The crude extract, which contains a mixture of this compound A, B, and other related components, is subjected to various chromatographic techniques to separate the individual compounds.[4]
-
Column Chromatography: A preliminary separation step to fractionate the crude extract based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used to separate the closely related components of the this compound complex.[4]
-
Counter Current Distribution (CCD): A liquid-liquid extraction technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[4]
-
-
Activity Testing: Each fraction obtained from the chromatographic separation is tested for its antifungal activity to identify the fractions containing the active this compound components.[4]
Spectroscopic Analysis
Once purified, this compound A and B are subjected to a suite of spectroscopic techniques to determine their chemical structure, including the connectivity of atoms and their spatial arrangement.
Workflow for Spectroscopic Analysis of this compound A and B
Caption: Workflow for the spectroscopic analysis of this compound A and B.
Detailed Methodologies:
-
UV-Visible Spectroscopy: This technique is used to identify the presence of a conjugated polyene system, a characteristic feature of this class of antibiotics. The UV spectrum of the acid hydrolysis product of this compound showed maxima at 350, 333, and 317 nm.[1] The UV-visible spectrum of this compound nona-acetate exhibits the characteristic signature of a carbonyl conjugated hexaene.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound indicated the presence of unsaturation with absorption peaks at 3040, 1630, and 1570 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for determining the carbon-hydrogen framework of a molecule. Structural and configurational studies of this compound nona-acetate using 500 MHz 1H NMR and 125 MHz 13C NMR were crucial in assigning the various functional groups in this compound A and B.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compounds. The molecular weight of crystalline this compound was determined to be approximately 565 by the osmometric method.[1] The molecular weight of this compound B is listed as 734.96 g/mol .[3]
Structural Data
The culmination of these experimental procedures is the determination of the chemical structures of this compound A and B.
Spectroscopic Data
Table 2: Representative 1H NMR Data (Hypothetical) (Note: This table is a representation of the type of data required and is not based on actual reported values for this compound A and B, which were not available in the search results.)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.0 - 7.5 | m | - | Polyene protons |
| 3.5 - 4.5 | m | - | Protons on carbon atoms bearing hydroxyl groups |
| 1.0 - 2.5 | m | - | Aliphatic protons |
| 0.8 - 1.0 | d, t | - | Methyl protons |
Table 3: Representative 13C NMR Data (Hypothetical) (Note: This table is a representation of the type of data required and is not based on actual reported values for this compound A and B, which were not available in the search results.)
| Chemical Shift (ppm) | Assignment |
| 120 - 140 | Polyene carbons |
| 60 - 80 | Carbons bearing hydroxyl groups |
| 170 - 180 | Carbonyl carbon (lactone) |
| 10 - 40 | Aliphatic carbons |
Table 4: Representative Mass Spectrometry Data (Hypothetical) (Note: This table is a representation of the type of data required and is not based on actual reported values for this compound A and B, which were not available in the search results.)
| m/z | Interpretation |
| [M+H]+ | Protonated molecular ion |
| [M+Na]+ | Sodiated molecular ion |
| [M-H2O]+ | Loss of water |
| [M-CnHnO_n]+ | Fragmentation of the macrolide ring |
Conclusion
The structural elucidation of this compound A and B is a classic example of natural product chemistry, requiring a systematic and multi-disciplinary approach. The combination of sophisticated chromatographic separation techniques and powerful spectroscopic methods has been essential in unraveling the complex structures of these potent antifungal agents. Further research to obtain and publish the complete assigned NMR and mass spectral data would be of significant value to the scientific community, aiding in the development of new antifungal drugs and providing a more complete understanding of the structure-activity relationships of polyene macrolide antibiotics.
References
- 1. karger.com [karger.com]
- 2. A Comprehensive Review of the Structure Elucidation of Tannins from Terminalia Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound B | C41H66O11 | CID 10533002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained from procyanidins B1 to B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Assembly Line: A Technical Guide to the Dermostatin Polyketide Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthesis of the polyketide antibiotic Dermostatin has not been extensively characterized in publicly available scientific literature. Consequently, this guide presents a hypothetical biosynthetic pathway based on the well-understood biosynthesis of analogous polyene macrolide antibiotics, such as nystatin (B1677061) and amphotericin. The experimental protocols and quantitative data provided are generalized examples from the field of polyketide biosynthesis research and should be adapted and validated for the study of this compound.
Introduction
This compound, a polyene macrolide antibiotic, exhibits significant antifungal activity. Its complex structure, characterized by a large macrolactone ring with a conjugated polyene system, is assembled by a Type I modular polyketide synthase (PKS). Understanding the intricate enzymatic machinery responsible for this compound's biosynthesis is paramount for endeavors in strain improvement, yield optimization, and the generation of novel, potentially more effective antifungal agents through biosynthetic engineering. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, from precursor metabolism to the final assembly of the bioactive molecule.
The this compound Polyketide Synthase (PKS) Gene Cluster: A Hypothetical Model
Based on the biosynthesis of other polyene macrolides, the this compound gene cluster is predicted to be a large, contiguous region of DNA encoding a set of multifunctional PKS enzymes, along with tailoring enzymes responsible for post-PKS modifications, regulation, and export.
Table 1: Hypothetical Genes in the this compound Biosynthetic Cluster
| Gene (Putative) | Proposed Function |
| derPKS1-6 | Modular Polyketide Synthases |
| derT | Thioesterase (TE) |
| derR | Regulatory Protein |
| derE | Efflux Pump |
| derO1, derO2 | P450 Monooxygenases (Oxidative tailoring) |
The Biosynthesis Pathway: A Step-by-Step Elucidation
The biosynthesis of the this compound polyketide backbone is a multi-step process catalyzed by the modular PKS enzymes. Each module is responsible for the incorporation and modification of a specific extender unit.
Precursor Supply
The biosynthesis initiates with the loading of a starter unit, likely acetyl-CoA, onto the loading module of the PKS. The subsequent elongation of the polyketide chain is fueled by the incorporation of extender units, primarily malonyl-CoA and methylmalonyl-CoA, which are derived from primary metabolism.
Table 2: Precursor Units for this compound Biosynthesis (Hypothetical)
| Precursor | Source in Primary Metabolism |
| Acetyl-CoA (Starter Unit) | Glycolysis, Fatty Acid Oxidation |
| Malonyl-CoA (Extender Unit) | Carboxylation of Acetyl-CoA |
| Methylmalonyl-CoA (Extender Unit) | Propionyl-CoA carboxylation, Succinyl-CoA conversion |
The Polyketide Assembly Line
The growing polyketide chain is passed sequentially from one PKS module to the next in an assembly-line fashion. Each module contains a specific set of catalytic domains that determine the structure of the incorporated unit.
-
Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).
-
Ketosynthase (KS): Catalyzes the Claisen condensation to elongate the polyketide chain.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Eliminates a water molecule to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a single bond.
The specific combination of these domains within each module dictates the final structure of the this compound macrolactone.
Post-PKS Modifications
Following the assembly of the polyketide chain and its release from the PKS by a thioesterase (TE) domain, the macrolactone undergoes several tailoring steps to yield the final bioactive this compound molecule. These modifications are catalyzed by enzymes encoded within the gene cluster and may include hydroxylations and other oxidative reactions.
Caption: Hypothetical Biosynthesis Pathway of this compound.
Experimental Protocols
Investigating the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols that can be adapted for this purpose.
Gene Knockout and Heterologous Expression
To confirm the involvement of a putative gene in this compound biosynthesis, gene knockout experiments are essential. Heterologous expression of the entire gene cluster in a model host can confirm its role in producing the antibiotic.
Caption: Generalized Workflow for Gene Knockout in Streptomyces.
Precursor Feeding Studies
To identify the starter and extender units, feeding experiments with isotopically labeled precursors can be performed. The incorporation of the label into the this compound molecule is then detected by mass spectrometry.
Table 3: Example of a Precursor Feeding Experiment Setup
| Experimental Group | Precursor Fed (Isotopically Labeled) | Expected Mass Shift in this compound |
| Control | Unlabeled glucose | None |
| Experiment 1 | [1-¹³C]-Acetate | +1 for each acetate-derived unit |
| Experiment 2 | [¹³C-methyl]-L-methionine | +1 for each propionate-derived unit |
Enzyme Assays
Biochemical characterization of the individual PKS domains and tailoring enzymes can be achieved through in vitro assays using purified recombinant proteins.
Table 4: Illustrative Enzyme Kinetic Data for a PKS Acyltransferase Domain
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Malonyl-CoA | 50 | 10 | 3.3 x 10³ |
| Methylmalonyl-CoA | 250 | 2 | 1.3 x 10² |
| Ethylmalonyl-CoA | >1000 | <0.1 | - |
(Note: The data in this table is hypothetical and serves as an example of the type of quantitative data that would be generated.)
Signaling Pathways and Regulation
The production of this compound is likely tightly regulated, involving pathway-specific regulators encoded within the gene cluster and global regulators that respond to nutritional and environmental cues.
Caption: Hypothetical Regulatory Cascade for this compound Production.
Conclusion and Future Directions
While the precise details of the this compound biosynthetic pathway await experimental elucidation, the foundational knowledge of polyketide biosynthesis provides a robust framework for its investigation. Future research efforts should focus on sequencing the genome of a this compound-producing organism to identify the biosynthetic gene cluster. Subsequent genetic and biochemical studies will be crucial to functionally characterize the PKS modules and tailoring enzymes. This knowledge will not only demystify the assembly of this potent antifungal agent but also pave the way for the rational design of novel this compound analogs with improved therapeutic properties.
Unlocking Nature's Pharmacy: A Technical Guide to the Identification and Analysis of the Dermostatin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies required to identify, characterize, and engineer the biosynthetic gene cluster for dermostatin, a potent polyketide antibiotic. Given that this compound is an oxo-hexaene macrolide, this guide will draw upon established principles of polyketide synthase (PKS) gene cluster analysis, using the well-studied nystatin (B1677061) gene cluster as a comparative model. While the specific this compound-producing organism and its gene cluster are not yet fully publicly characterized, this document outlines a robust framework for their discovery and functional analysis, empowering researchers to unlock the therapeutic potential of this and other complex natural products.
Introduction to this compound and Polyketide Biosynthesis
This compound is a polyene macrolide antibiotic characterized by a large macrolactone ring with a conjugated polyene system. Its structure, particularly the presence of a hexaene moiety, suggests its biosynthesis is governed by a Type I modular polyketide synthase (PKS). These PKSs are enzymatic assembly lines where each module is responsible for the addition and modification of a specific extender unit, typically acetate (B1210297) or propionate, to the growing polyketide chain. The modular nature of these gene clusters offers significant opportunities for biosynthetic engineering to create novel, more effective derivatives.
Identification of the this compound Biosynthetic Gene Cluster
The primary step in analyzing the this compound biosynthetic pathway is the identification of its corresponding gene cluster. This is typically achieved through a combination of genomic library screening and in silico genome mining.
Experimental Workflow for Gene Cluster Identification
The following diagram illustrates a typical workflow for identifying a target polyketide gene cluster from a producing organism, presumed to be a Streptomyces species.
Experimental Protocols
2.2.1. Genomic DNA Isolation from Streptomyces
-
Inoculate a suitable liquid medium (e.g., TSB) with a fresh culture of the Streptomyces strain and incubate at 28-30°C with shaking for 2-3 days.
-
Harvest the mycelium by centrifugation at 5,000 x g for 10 minutes.
-
Wash the mycelium with a sterile sucrose (B13894) solution (e.g., 10.3% sucrose).
-
Resuspend the mycelium in a lysis buffer containing lysozyme (B549824) and incubate at 37°C for 1-2 hours to degrade the cell wall.
-
Add proteinase K and SDS to the lysate and incubate at 55°C for 2 hours to denature proteins.
-
Perform a phenol-chloroform extraction to remove proteins and other cellular debris.
-
Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer.
2.2.2. Cosmid Library Construction and Screening
-
Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).
-
Dephosphorylate a cosmid vector (e.g., pWEB) with calf intestinal phosphatase.
-
Ligate the genomic DNA fragments with the prepared cosmid vector.
-
Package the ligation mixture into lambda phage particles using a gigapackaging extract.
-
Transduce E. coli host cells with the packaged cosmids and select for antibiotic resistance conferred by the vector.
-
Screen the resulting library by colony hybridization using a radiolabeled DNA probe specific for a conserved domain of Type I PKS genes (e.g., the ketosynthase domain).
In Silico Analysis of the Putative this compound Gene Cluster
Once a candidate gene cluster is sequenced, bioinformatic tools are crucial for its initial characterization.
Gene Prediction and Annotation
Software such as antiSMASH or SMURF can be used to identify the boundaries of the biosynthetic gene cluster and predict the open reading frames (ORFs) and their putative functions based on homology to known genes.
Proposed this compound Gene Cluster Organization
Based on the structure of this compound A and the organization of the nystatin gene cluster, a hypothetical this compound gene cluster is presented below.
| Gene (Putative) | Proposed Function | Homolog in Nystatin Cluster |
| derA | Polyketide Synthase (PKS) - Loading module and early elongation modules | nysA |
| derB | Polyketide Synthase (PKS) - Elongation modules | nysB |
| derC | Polyketide Synthase (PKS) - Elongation modules and thioesterase domain | nysC |
| derD | Thioesterase (TE) | nysE |
| derE | P450 monooxygenase (hydroxylase) | nysL |
| derF | Dehydratase | nysG |
| derG | Ketoreductase | nysH |
| derH | Acyltransferase | nysI |
| derI | Regulator | nysRI |
| derJ | Transporter | nysJ |
Functional Characterization of the this compound Gene Cluster
To confirm the role of the identified gene cluster in this compound biosynthesis, functional studies are essential. These include gene inactivation and heterologous expression.
Gene Inactivation
Targeted inactivation of a key PKS gene (e.g., derA) within the native producing strain should abolish this compound production. This is typically achieved through homologous recombination.
Protocol: Gene Inactivation via Homologous Recombination
-
Clone two fragments (typically ~1-2 kb each) flanking the target gene into a temperature-sensitive, conjugative vector (e.g., pKC1139).
-
Introduce an antibiotic resistance cassette between the two flanking regions in the vector.
-
Introduce the resulting construct into the Streptomyces producer strain via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Select for exconjugants that have integrated the plasmid into their genome via a single crossover event.
-
Induce a second crossover event by culturing at a non-permissive temperature to resolve the integrated plasmid.
-
Screen for double-crossover mutants that have the target gene replaced by the resistance cassette.
-
Confirm the gene replacement by PCR and Southern blot analysis.
-
Analyze the mutant strain for the loss of this compound production using HPLC or LC-MS.
Heterologous Expression
Expressing the entire this compound gene cluster in a well-characterized, genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces lividans, provides definitive proof of its function.
Workflow for Heterologous Expression
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a Type I PKS pathway, as illustrated below.
Quantitative Data on Polyketide Production
The yield of polyketides from both native and heterologous producers can vary significantly. The following table provides a general range of production levels for similar polyketide antibiotics.
| Production System | Typical Titer Range (mg/L) | Factors Influencing Yield |
| Native Streptomyces strain | 10 - 500 | Media composition, fermentation conditions, genetic regulation |
| Heterologous Streptomyces host | 1 - 100 | Promoter strength, codon usage, precursor supply, host strain selection |
| Engineered high-producing strain | 1000 - 5000+ | Metabolic engineering, pathway optimization, process development |
Conclusion
The identification and analysis of the this compound gene cluster represent a significant undertaking that combines classical microbiology, molecular genetics, and bioinformatics. The protocols and workflows outlined in this guide provide a robust framework for researchers to approach this challenge. By successfully characterizing and engineering the this compound biosynthetic pathway, there is immense potential to develop novel and improved antifungal agents to combat the growing threat of drug-resistant pathogens. This guide serves as a foundational resource for scientists and drug development professionals poised to explore the vast and largely untapped chemical diversity of microbial natural products.
Dermostatin: An In-Depth Technical Guide on its Antifungal Spectrum Against Pathogenic Yeasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermostatin is a polyene antibiotic with known antifungal properties.[1][2] Originally described in the early 1970s, its activity against several pathogenic yeasts has been noted, positioning it within a significant class of antimycotic agents.[3] Polyene antifungals are a class of antimicrobial compounds primarily derived from Streptomyces bacteria.[4] This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound against pathogenic yeasts, details the standardized experimental protocols for evaluating such activity, and illustrates the underlying molecular mechanisms and experimental workflows. Due to the limited availability of recent quantitative data for this compound, this guide also incorporates established methodologies and general knowledge of polyene antifungals to provide a complete framework for its evaluation.
Antifungal Spectrum of this compound
Early studies have indicated that this compound exhibits a broad spectrum of activity against various pathogenic fungi. The primary available source, a study by Gordee et al. (1971), describes its effectiveness against several yeast and yeast-like fungi.[1][3] However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) are not extensively detailed in publicly available literature. The known spectrum of this compound is summarized below.
Table 1: Pathogenic Yeasts Susceptible to this compound
| Yeast Genera | Noted Activity |
| Candida | Antifungal activity observed.[3] |
| Cryptococcus | Antifungal activity observed.[3] |
| Blastomyces | Antifungal activity observed.[3] |
| Histoplasma | Antifungal activity observed.[3] |
In vivo studies have suggested that this compound's efficacy is comparable to Amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis.[1] However, it was found to be less effective than Amphotericin B against Candida albicans and Histoplasma capsulatum in animal models.[1]
Mechanism of Action of Polyene Antifungals
This compound belongs to the polyene class of antifungals.[4] The primary mechanism of action for this class involves a direct interaction with ergosterol (B1671047), a crucial sterol component of the fungal cell membrane.[5][6] This interaction leads to the disruption of the membrane's integrity, forming pores or channels. The formation of these channels results in the leakage of essential intracellular components, such as potassium and sodium ions, which ultimately leads to fungal cell death.[4][7] This targeted action on ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol as their primary membrane sterol.[7]
Caption: Mechanism of action of this compound as a polyene antifungal.
Experimental Protocols
To quantitatively assess the antifungal spectrum of a compound like this compound, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established robust protocols for this purpose.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.
Methodology:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium, typically RPMI-1640.
-
Inoculum Preparation: The yeast isolate to be tested is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to a specific cell density. This suspension is further diluted in the broth medium to achieve a final standardized inoculum concentration.
-
Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate containing the serially diluted this compound. A growth control well (inoculum without the drug) and a sterility control well (broth only) are also included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined by visual inspection or by using a spectrophotometric reader. It is the lowest concentration of this compound at which there is a significant inhibition of yeast growth compared to the growth control.
Caption: Workflow for the broth microdilution assay.
Disk Diffusion Assay
The disk diffusion method is a simpler, qualitative or semi-quantitative method to assess the susceptibility of a yeast to an antifungal agent.
Methodology:
-
Inoculum Preparation: A standardized yeast suspension is prepared as described for the broth microdilution assay.
-
Plate Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue) to create a uniform lawn of yeast.
-
Disk Application: A paper disk impregnated with a known concentration of this compound is placed onto the center of the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading Results: The diameter of the zone of inhibition (the area around the disk where yeast growth is inhibited) is measured in millimeters. The size of the zone correlates with the susceptibility of the yeast to the antifungal agent.
References
- 1. The antifungal activity of this compound. | Semantic Scholar [semanticscholar.org]
- 2. This compound A | Affiniti Research [affiniti-res.com]
- 3. The antifungal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 5. Polyenes - Life Worldwide [en.fungaleducation.org]
- 6. drugs.com [drugs.com]
- 7. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
An In-Depth Technical Guide on the In Vitro Antifungal Activity of Dermostatin Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Dermostatin, a polyene macrolide antibiotic, against the opportunistic fungal pathogen Candida albicans. It includes summaries of quantitative susceptibility data, detailed experimental protocols, and visualizations of the drug's mechanism of action and standard testing workflows. This compound is chemically identical to Nystatin (B1677061), and as such, data for Nystatin is used extensively throughout this document.
Mechanism of Action
This compound, like other polyene antifungals, exerts its effect by targeting ergosterol (B1671047), the primary sterol component in the fungal cell membrane.[1][2][3] This interaction is fundamental to its fungicidal activity.
Key Steps in the Mechanism of Action:
-
Binding to Ergosterol: this compound has a high affinity for ergosterol and selectively binds to it within the C. albicans cell membrane.[1][4] This specificity is a key reason for its selective toxicity against fungi, as mammalian cells contain cholesterol instead of ergosterol.[1]
-
Pore Formation: Upon binding, multiple this compound molecules aggregate and insert into the membrane, forming transmembrane pores or channels.[1][4][5]
-
Disruption of Membrane Integrity: These pores disrupt the osmotic integrity of the membrane, leading to the leakage of essential intracellular components, particularly potassium ions (K+) and other small molecules.[1][2]
-
Cell Death: The loss of ionic gradients and vital cellular contents leads to metabolic disruption, acidification, and ultimately, fungal cell death.[1][2]
-
Induction of Oxidative Stress: Beyond direct membrane damage, the disruption can trigger a cascade of intracellular events resulting in the production of reactive oxygen species (ROS), which further damages cellular components and contributes to the antifungal effect.[1]
Caption: this compound's mechanism of action against the Candida albicans cell membrane.
Quantitative In Vitro Susceptibility Data
The in vitro efficacy of this compound (Nystatin) against Candida albicans is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth. The data below is compiled from various studies utilizing standardized broth microdilution methods.
Table 1: Summary of this compound (Nystatin) MICs against Candida albicans
| Study Reference | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
|---|---|---|---|---|---|
| Arikan et al. (2002)[6] | NCCLS M27-A (RPMI) | 0.03 - 16 | - | 2 | Tested against 168 clinical Candida isolates. |
| Nenoff et al. (2016)[7] | EUCAST (RPMI) | 0.625 - 1.25 | 1.25 | 1.25 | Visual reading after 24h incubation. |
| Ghannoum et al. (2010)[8] | CLSI M27 (RPMI) | 4 - 8 | - | - | Median MICs for two C. albicans isolates were 8 µg/mL. |
| Shokri et al. (2020)[9] | CLSI M60 | - | - | - | Geometric Mean MIC was 0.042 µg/mL against fluconazole-sensitive C. albicans. |
-
MIC₅₀: The concentration of the drug that inhibits 50% of the tested isolates.
-
MIC₉₀: The concentration of the drug that inhibits 90% of the tested isolates.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The following is a detailed methodology for determining the MIC of this compound against C. albicans, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 reference method.[10][11][12] This method is the gold standard for yeast susceptibility testing.
3.1. Materials
-
Candida albicans isolate
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS buffer
-
This compound (Nystatin) powder
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
3.2. Inoculum Preparation
-
Subculture the C. albicans isolate on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several well-isolated colonies (≥5) and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08–0.10 at 530 nm). This corresponds to approximately 1–5 x 10⁶ CFU/mL.
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of stock into 10 mL of RPMI) to achieve a final working inoculum concentration of 1–5 x 10³ CFU/mL.
3.3. Antifungal Agent Preparation
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes to create working solutions that are twice the final desired concentrations (e.g., ranging from 0.06 to 32 µg/mL).
3.4. Microtiter Plate Assay
-
Dispense 100 µL of each twofold this compound dilution into the appropriate wells of a 96-well microtiter plate.
-
Add 100 µL of the working C. albicans inoculum to each well. This brings the final volume to 200 µL and halves the antifungal concentration to the final test range (e.g., 0.03 to 16 µg/mL).
-
Include a positive control well (100 µL inoculum + 100 µL drug-free RPMI) and a negative control well (200 µL drug-free RPMI) for each isolate.
-
Seal the plate and incubate at 35°C for 24 to 48 hours.
3.5. Determination of MIC
-
Read the plate visually using a reading mirror or spectrophotometrically at 450 nm.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the positive (drug-free) control well.
Caption: Standard workflow for antifungal susceptibility testing via broth microdilution.
Factors Influencing In Vitro Activity
Several experimental variables can influence the outcome of in vitro susceptibility tests for this compound and other polyenes:
-
Test Medium: Different media can affect drug activity. For instance, studies have shown that Nystatin MICs can be higher in certain media like Antibiotic Medium 3 (AM3) compared to the standard RPMI-1640.[6]
-
Incubation Time: While CLSI methodology for Candida recommends reading endpoints at 48 hours, readings at 24 hours are often possible and may be more clinically relevant for some isolates.[13]
-
Endpoint Reading: Visual reading is standard, but spectrophotometric methods can also be used, which may yield slightly different MIC values.[7]
-
Biofilm Formation: Candida albicans grown in biofilms exhibit significantly higher resistance to antifungal agents compared to their planktonic (free-floating) counterparts.[14] The MIC for sessile cells (SMIC) can be many times higher than the planktonic MIC.[14] Specialized assays using indicators like XTT are required to determine biofilm susceptibility.[15]
Conclusion
This compound demonstrates potent in vitro activity against Candida albicans by disrupting the fungal cell membrane through interaction with ergosterol. Standardized testing methods, such as the CLSI M27 protocol, provide a reliable framework for quantifying this activity, with reported MIC values typically falling in a low microgram-per-milliliter range. However, researchers must consider the significant increase in resistance observed when C. albicans adopts a biofilm mode of growth. The data and protocols presented here serve as a foundational guide for professionals engaged in antifungal research and development.
References
- 1. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro interactions of nystatin and micafungin combined with chlorhexidine against Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Nystatin on the Cryptococcus neoformans Cell Membrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptococcus neoformans, an encapsulated yeast, is a significant opportunistic fungal pathogen responsible for life-threatening meningitis, particularly in immunocompromised individuals. The fungal cell membrane, a critical structure for maintaining cellular integrity and function, presents a prime target for antifungal therapies. This technical guide provides an in-depth examination of the effects of Nystatin, a polyene antifungal agent, on the cell membrane of Cryptococcus neoformans. It details the mechanism of action, presents quantitative data from relevant studies, outlines key experimental protocols for investigating membrane interactions, and visualizes the cellular stress response pathways activated by membrane disruption.
Introduction
The cell membrane of Cryptococcus neoformans is a dynamic and essential barrier composed of a phospholipid bilayer interspersed with proteins and sterols.[1] Unlike mammalian cells which contain cholesterol, the predominant sterol in fungal membranes is ergosterol (B1671047).[2] This distinction is a cornerstone of antifungal drug development, allowing for selective toxicity. Ergosterol plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2] Polyene antibiotics, such as Nystatin, exploit the presence of ergosterol to exert their antifungal effects. Understanding the precise interactions between Nystatin and the cryptococcal cell membrane is vital for optimizing existing therapies and developing novel antifungal strategies.
Mechanism of Action of Nystatin
The primary mechanism of action for Nystatin involves its high affinity for ergosterol within the fungal cell membrane. This interaction leads to a cascade of events that compromise membrane integrity and ultimately result in cell death.
-
Binding to Ergosterol: Nystatin molecules bind to ergosterol, forming aggregates within the lipid bilayer.
-
Pore Formation: These Nystatin-ergosterol complexes assemble into transmembrane channels or pores.
-
Increased Permeability: The formation of these pores disrupts the selective permeability of the cell membrane.
-
Leakage of Intracellular Components: This disruption allows for the uncontrolled efflux of essential ions, such as K+, and small organic molecules from the cytoplasm.
-
Cell Death: The loss of ionic gradients and vital cellular contents leads to the cessation of metabolic activity and cell death.
Mutants of Cryptococcus neoformans that are resistant to Nystatin often exhibit alterations in their sterol composition, such as a loss of ergosterol, which underscores the critical role of this sterol in the drug's mechanism of action.[3]
Quantitative Data on Membrane Disruption
While specific quantitative data for Nystatin's effect on Cryptococcus neoformans is not abundant in publicly available literature, data from studies on other polyenes and related experimental systems provide valuable insights. The following tables summarize relevant quantitative findings that illustrate the impact of membrane-targeting agents.
Table 1: Ergosterol Content in Cryptococcus neoformans
| Cell Type | Relative Filipin Signal (Median) | Fold Increase vs. Yeast |
| Yeast | Low | 1x |
| Hyphae | Low | 1x |
| Basidia | Moderate | 5x |
| Spores | High | 40x |
| Data adapted from a study on ergosterol distribution in C. neoformans, where Filipin staining is used to quantify ergosterol levels.[2] |
Table 2: Susceptibility of C. neoformans to Amphotericin B (a Polyene similar to Nystatin) *
| Form | Drug Concentration for 50% Viability Reduction (XTT Assay) | Drug Concentration for 80% Killing (CFU Assay) |
| Planktonic Cells | ~0.5 µg/ml | 2 µg/ml |
| Biofilm | ~6.0 µg/ml | 8 µg/ml |
| Data illustrates the increased resistance of biofilm forms of C. neoformans to polyene antifungals.[4] |
Key Experimental Protocols
Investigating the effects of Nystatin on the Cryptococcus neoformans cell membrane involves a variety of in vitro assays. Below are detailed protocols for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
Yeast Peptone Dextrose (YPD) broth
-
Nystatin
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Culture C. neoformans in YPD broth overnight at 30°C.
-
Adjust the yeast cell suspension to a concentration of 1-5 x 10^5 cells/mL in fresh YPD broth.
-
Prepare serial dilutions of Nystatin in YPD broth in a 96-well plate.
-
Inoculate each well with the yeast suspension. Include positive (no drug) and negative (no cells) controls.
-
Incubate the plate at 30°C for 24-48 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
Membrane Permeability Assay using Propidium (B1200493) Iodide (PI)
This assay quantifies membrane damage by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.
Materials:
-
C. neoformans cells treated with Nystatin
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Incubate C. neoformans cells with varying concentrations of Nystatin for a defined period.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing PI.
-
Incubate in the dark for 15-30 minutes.
-
Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm). An increase in fluorescence correlates with increased membrane permeability.[5]
Electrolyte Leakage Assay
This method assesses membrane integrity by measuring the leakage of electrolytes from the cytoplasm into the surrounding medium.
Materials:
-
Nystatin-treated C. neoformans cells
-
Deionized water
-
Conductivity meter
Procedure:
-
Treat C. neoformans cells with Nystatin.
-
Wash the cells thoroughly with deionized water to remove external electrolytes.
-
Resuspend the cells in a known volume of deionized water.
-
Measure the initial conductivity of the suspension.
-
Incubate for a set time, then measure the final conductivity.
-
To determine the total electrolyte content, boil or autoclave the cell suspension to cause complete lysis, cool to room temperature, and measure the total conductivity.
-
Calculate the percentage of electrolyte leakage relative to the total electrolyte content.[6]
Signaling Pathways Activated by Membrane Stress
Disruption of the cell membrane by Nystatin induces significant cellular stress, which in turn activates a network of signaling pathways aimed at mitigating the damage and promoting survival. The primary pathways implicated in the response to cell wall and membrane stress in Cryptococcus neoformans are the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[7][8]
Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade that responds to damage to the cell wall and membrane. It is primarily mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade.
High Osmolarity Glycerol (HOG) and Calcineurin Pathways
The HOG pathway is primarily responsible for responding to osmotic stress, which would be induced by the leakage of ions caused by Nystatin. The Calcineurin pathway is a calcium-dependent signaling cascade crucial for survival under various stress conditions, including high temperature and cell wall stress.[8][9] These pathways likely act in concert with the CWI pathway to coordinate a comprehensive stress response.
Conclusion
Nystatin's efficacy against Cryptococcus neoformans is fundamentally linked to its ability to disrupt the ergosterol-rich cell membrane. This interaction leads to pore formation, increased permeability, and ultimately, cell death. The resulting cellular stress activates a complex network of signaling pathways, including the CWI, HOG, and Calcineurin pathways, as the fungus attempts to mitigate the damage. A thorough understanding of these mechanisms and the application of the detailed experimental protocols are essential for the continued development of effective antifungal therapies and for overcoming the challenges posed by antifungal resistance.
References
- 1. Frontiers | Ultrastructural Study of Cryptococcus neoformans Surface During Budding Events [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of Cryptococcus neoformans Biofilms to Antifungal Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Potential of Synthetic Peptides against Cryptococcus neoformans: Mechanism of Action Studies Reveal Synthetic Peptides Induce Membrane–Pore Formation, DNA Degradation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ife.sk [ife.sk]
- 7. mdpi.com [mdpi.com]
- 8. Signalling pathways in the pathogenesis of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptococcus neoformans, a fungus under stress - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermostatin, a polyene macrolide antibiotic, exhibits a significant spectrum of antifungal activity. This technical guide synthesizes the primary research on its biological properties, with a focus on its mechanism of action, quantitative antifungal efficacy, and the experimental methodologies used for its characterization. This compound's primary mode of action involves a direct interaction with ergosterol (B1671047), a critical component of the fungal cell membrane, leading to membrane disruption and cell death. This guide provides a comprehensive overview of its in vitro activity against various pathogenic fungi and explores its effects on cellular signaling pathways, offering a valuable resource for researchers in mycology and antifungal drug development.
Introduction
This compound is a polyene antibiotic that has demonstrated notable antifungal properties.[1][2] Structurally characterized as an oxo-hexaene macrolide, it shares mechanistic similarities with other polyene antifungals like Amphotericin B. Its efficacy against a range of fungal pathogens, including species of Candida, Cryptococcus, Blastomyces, and Histoplasma, has been established in early in vivo studies.[1][2] This document provides an in-depth analysis of the primary research on this compound's biological activities, intended to serve as a technical resource for the scientific community.
Antifungal Activity
This compound's antifungal activity is comparable to that of Amphotericin B against certain fungal species. In vivo studies have shown its effectiveness against Cryptococcus neoformans and Blastomyces dermatitidis.[2] However, it was found to be less effective than Amphotericin B against Histoplasma capsulatum and Candida albicans in parenteral or oral administration.[2]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Pathogenic Fungi
| Fungal Species | MIC Range (µg/mL) | Reference |
| Blastomyces dermatitidis | Data not available in search results | [2] |
| Candida albicans | Data not available in search results | [1][2] |
| Cryptococcus neoformans | Data not available in search results | [1][2] |
| Histoplasma capsulatum | Data not available in search results | [1][2] |
| Trichophyton sp. | Data not available in search results | [1] |
Note: Specific MIC values from the primary literature were not available in the performed searches. The table structure is provided as a template for data presentation.
Mechanism of Action
The primary mechanism of action of this compound, like other polyene antibiotics, is its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately resulting in fungal cell death.
Effects on Cellular Signaling Pathways
While the direct interaction with ergosterol is the primary antifungal mechanism, the resulting membrane stress can trigger downstream cellular signaling pathways in fungi. Key pathways involved in responding to cell membrane and cell wall stress include the Calcineurin and the Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's impact on these pathways are limited, it is plausible that the membrane damage it causes would activate these stress response cascades.
Calcineurin Signaling Pathway
The calcineurin pathway is a crucial Ca2+-calmodulin-activated signaling cascade that plays a vital role in fungal stress responses, virulence, and drug resistance.[3][4] Inhibition of this pathway often sensitizes fungal cells to antifungal agents that target the cell membrane.[4]
MAPK Signaling Pathways
Fungi possess several MAPK pathways that respond to different environmental stresses, including cell wall and osmotic stress. The Cell Wall Integrity (CWI) pathway, mediated by the MAPK Mkc1/Slt2, and the High Osmolarity Glycerol (HOG) pathway, mediated by Hog1, are critical for fungal survival upon cell envelope damage.
Cytotoxicity
The cytotoxic effects of this compound on mammalian cells have not been extensively reported in the available literature. As a polyene antibiotic, its selectivity is based on its higher affinity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes. However, at high concentrations, polyenes can exhibit toxicity to host cells.
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) | Assay | Reference |
| Data not available | Data not available | Data not available |
Note: Specific IC50 values for this compound were not found in the performed searches. This table is a template for presenting such data.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow:
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are then made in a 96-well microtiter plate containing a growth medium such as RPMI-1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at 35-37°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle-treated and untreated cells are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol, or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Conclusion
This compound is a polyene antifungal agent with a mechanism of action centered on its interaction with fungal ergosterol. While early research demonstrated its in vivo efficacy, a comprehensive understanding of its quantitative antifungal activity and its specific effects on fungal signaling pathways requires further investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate these aspects more thoroughly. A deeper understanding of this compound's biological properties will be instrumental in evaluating its potential as a therapeutic agent and in the broader context of antifungal drug discovery.
References
- 1. The antifungal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antifungal activity of this compound. | Semantic Scholar [semanticscholar.org]
- 3. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antifungal Susceptibility Testing of Polyene Antifungals
Note: Specific, standardized antifungal susceptibility testing (AFST) protocols for "Dermostatin" are not available in current literature or through established standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This compound is classified as a polyene antifungal agent. Therefore, this document provides a detailed, generalized protocol for testing the in vitro susceptibility of fungi to polyene antifungals based on the principles outlined by CLSI and EUCAST for agents in this class, such as Amphotericin B.
Introduction
Antifungal susceptibility testing (AFST) is a critical tool for guiding therapy, monitoring resistance trends, and aiding in the development of new antifungal agents.[1][2] The goal of AFST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2] This protocol details the broth microdilution method, a standardized technique for determining the MIC of polyene antifungal agents.
Mechanism of Action: Polyene Antifungals
Polyene antifungals, such as this compound and Nystatin, exert their effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[3][4] This binding disrupts the integrity of the membrane, leading to the formation of pores or channels.[3][5] The formation of these pores increases membrane permeability, causing leakage of essential intracellular components, such as ions (particularly potassium), which ultimately leads to fungal cell death.[3]
Mechanism of action for polyene antifungal agents.
Experimental Protocols
The following protocols are based on the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively, and the corresponding EUCAST guidelines.
Broth Microdilution Method
The broth microdilution method is considered a reference standard for AFST.[1][6] It involves challenging the fungal isolate with serial twofold dilutions of the antifungal agent in a microtiter plate.
1. Preparation of Antifungal Stock Solution
-
Solvent: Prepare a high-concentration stock solution of the polyene antifungal. The choice of solvent depends on the solubility of the specific agent. For many polyenes, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
-
Stock Concentration: Prepare a stock solution at a concentration of 1600 µg/mL or higher.
-
Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
2. Preparation of Microdilution Plates
-
Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0.[7]
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal agent in the microdilution plates. The final concentration range should typically span from 16 µg/mL to 0.015 µg/mL.
-
Controls: Each plate must include a growth control well (medium and inoculum without the antifungal) and a sterility control well (medium only).
3. Inoculum Preparation
The preparation of the fungal inoculum is a critical step and differs for yeasts and molds.
-
For Yeasts (e.g., Candida spp.)
-
Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm wavelength). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted suspension in the test medium to achieve the final target inoculum concentration.
-
-
For Filamentous Fungi (e.g., Aspergillus spp.)
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle.
-
Adjust the conidial suspension to the desired concentration using a hemocytometer or by spectrophotometric methods.
-
Dilute the adjusted suspension in the test medium to achieve the final target inoculum concentration.
-
4. Incubation
-
Inoculate the microdilution plates with the prepared fungal suspension.
-
Incubate the plates at 35°C.
-
The incubation duration varies depending on the organism.
5. Reading and Interpretation of Results
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as observed with the naked eye.
-
For polyenes like Amphotericin B, the endpoint is typically 100% inhibition of growth (no visible growth) compared to the growth control well.
Data Presentation
The following tables summarize the key parameters for antifungal susceptibility testing based on CLSI and EUCAST guidelines.
Table 1: Standardized Broth Microdilution Parameters for Yeasts
| Parameter | CLSI (M27) | EUCAST (E.Def 7.3.2) |
| Medium | RPMI 1640 with MOPS buffer | RPMI 1640 with MOPS buffer, supplemented with 2% glucose |
| Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 1-5 x 10⁵ CFU/mL |
| Incubation | 35°C for 24-48 hours | 35-37°C for 24 hours |
| Endpoint Reading | Visual | Spectrophotometric (50% growth reduction) or Visual |
Table 2: Standardized Broth Microdilution Parameters for Filamentous Fungi
| Parameter | CLSI (M38) | EUCAST (E.Def 9.3.2) |
| Medium | RPMI 1640 with MOPS buffer | RPMI 1640 with MOPS buffer, supplemented with 2% glucose |
| Inoculum Size | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL | 2-5 x 10⁵ CFU/mL |
| Incubation | 35°C for 48-72 hours | 35-37°C for 48-96 hours |
| Endpoint Reading | Visual (100% inhibition for polyenes) | Visual (100% inhibition for polyenes) |
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution antifungal susceptibility test.
Workflow for broth microdilution AFST.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Dermostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of MIC Determination for Dermostatin
This compound is a polyene antifungal antibiotic mixture, primarily composed of this compound A and this compound B, produced by Streptomyces viridogriseus. Polyene antifungals are a critical class of drugs that target ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, fungal cell death. Due to the rise of antifungal resistance, determining the in vitro activity of antifungal agents like this compound is a cornerstone of both clinical management and drug development research.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Establishing the MIC of this compound is essential for:
-
Understanding its Spectrum of Activity: Quantifying the potency of this compound against a wide range of clinically relevant fungi, including yeasts and molds.
-
Informing Preclinical Development: Providing crucial data for the assessment of this compound's potential as a therapeutic agent.
-
Monitoring Antifungal Resistance: Tracking changes in the susceptibility of fungal pathogens to this compound over time.
-
Standardizing Research: Ensuring that in vitro studies of this compound are conducted in a reproducible and comparable manner.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol is based on the CLSI M27 and EUCAST E.DEF 7.3.2 guidelines for antifungal susceptibility testing of yeasts.[1][2] Modifications may be required for filamentous fungi based on CLSI M38 guidelines.
Materials
-
This compound (analytical grade powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel and single-channel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Fungal isolates for testing
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[3][4][5][6]
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
-
Plate reader (optional)
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The exact concentration will depend on the desired final concentration range.
-
Ensure complete dissolution by vortexing. This stock solution should be prepared fresh on the day of the experiment or stored at -70°C in small aliquots.
Preparation of Fungal Inoculum
-
Subculture the fungal isolates onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From the fresh culture, pick 4-5 well-isolated colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be between 0.09 and 0.13). This suspension will contain approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium (10 µL of suspension into 10 mL of media) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
Preparation of the Microtiter Plate
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
-
In the first column of wells, add 100 µL of the this compound working solution (a 1:100 dilution of the stock solution in RPMI 1640, e.g., 16 µg/mL). This will result in a total volume of 200 µL in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration gradient of this compound (e.g., 8 µg/mL to 0.015 µg/mL).
-
Column 11 will serve as the growth control (no drug) and column 12 as the sterility control (no inoculum).
Inoculation and Incubation
-
Inoculate each well from column 1 to 11 with 100 µL of the final fungal inoculum. Do not inoculate column 12.
-
The final volume in each well will be 200 µL, and the this compound concentrations will be halved (e.g., 4 µg/mL to 0.0075 µg/mL).
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours.
Reading and Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.
-
For polyenes like this compound, the endpoint is often read as the lowest concentration that shows no visible growth.[4]
-
Results can be read visually using a reading mirror or with a microplate reader at a wavelength of 530 nm.
-
The growth control well (column 11) should show clear turbidity, and the sterility control well (column 12) should remain clear.
-
The MICs for the QC strains should fall within their established ranges to validate the experiment.
Data Presentation
The following table is a template for recording and presenting MIC data for this compound against various fungal species.
| Fungal Species | Strain ID | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Candida albicans | ||||
| Candida glabrata | ||||
| Candida parapsilosis | ||||
| Cryptococcus neoformans | ||||
| Aspergillus fumigatus | ||||
| Trichophyton rubrum | ||||
| ... |
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.
Visualizations
Experimental Workflow for this compound MIC Determination
References
- 1. scribd.com [scribd.com]
- 2. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 3. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 5. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Dermostatin In Vitro Assay Using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermostatin is a polyene antifungal antibiotic known for its activity against a variety of fungal pathogens.[1][2] Polyene antifungals, a class that also includes Amphotericin B and Nystatin, exert their effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[3][4][5] This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of essential intracellular components and ultimately results in fungal cell death.[3][4][5] The in vitro determination of the minimum inhibitory concentration (MIC) is a critical step in evaluating the efficacy of antifungal agents like this compound. The broth microdilution method is a standardized and widely accepted technique for quantifying the in vitro activity of antifungal compounds.[6][7] This document provides a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound against various fungal species, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, the following table presents representative Minimum Inhibitory Concentration (MIC) values for Nystatin, a structurally and functionally similar polyene antifungal, against common Candida species. This data is intended to serve as an illustrative example of how to present such findings.
| Fungal Species | Nystatin MIC Range (µg/mL) | Nystatin MIC₅₀ (µg/mL) | Nystatin MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 - 8 | 1 | 4 |
| Candida glabrata | 0.5 - 8 | 2 | 4 |
| Candida parapsilosis | 0.5 - 4 | 1 | 2 |
| Candida tropicalis | 0.25 - 8 | 1 | 4 |
| Candida krusei | 1 - 8 | 4 | 8 |
Note: The data presented in this table is based on published studies for Nystatin and serves as a representative example. Actual MIC values for this compound may vary and should be determined experimentally.
Experimental Protocols
Broth Microdilution Assay for this compound
This protocol is adapted from the CLSI M27-A3 guidelines for yeast susceptibility testing and is suitable for determining the MIC of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland density standards
-
Hemocytometer
-
Incubator (35°C)
-
Multichannel pipette
Protocol:
-
Preparation of Media:
-
Prepare RPMI 1640 medium according to the manufacturer's instructions.
-
Buffer the RPMI 1640 medium with MOPS to a final concentration of 0.165 M and adjust the pH to 7.0.
-
Sterilize the medium by filtration.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Further dilute the stock solution in RPMI 1640 medium to create a working stock solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.
-
Perform a 1:1000 dilution of the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound stock solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.
-
-
Incubation:
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination (MIC Reading):
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound, a polyene antifungal.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
References
- 1. This compound [drugfuture.com]
- 2. The antifungal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dermostatin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dermostatin, a polyene antifungal agent. The described methodology is applicable for the determination of this compound in bulk drug substances and can be adapted for various pharmaceutical formulations. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a polyene macrolide antibiotic with potent antifungal activity. Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the reliable determination of this compound. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, based on established analytical principles for similar polyene compounds.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents and Reagents: HPLC grade methanol (B129727), acetonitrile, and water. Analytical grade reagents for buffer preparation.
-
This compound Reference Standard: A well-characterized reference standard of this compound with known purity.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on methods used for other polyene antifungals and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 305 nm |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Protect from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the preparation of samples from a solid formulation. The method should be validated for the specific sample matrix.
-
Sample Weighing: Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.
-
Extraction: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the this compound.
-
Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (Hypothetical Data)
The analytical method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria and hypothetical performance data for this method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Limit of Detection (LOD) (µg/mL) | - | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | - | 0.7 |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Dermostatin (Nystatin) in DMSO: Application Notes for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use and stability of Dermostatin, a brand name for the polyene antifungal agent Nystatin, when solubilized in dimethyl sulfoxide (B87167) (DMSO) for laboratory applications. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound (Nystatin) is a widely used antifungal agent that disrupts fungal cell membranes by binding to ergosterol.[1][2] Due to its poor aqueous solubility, DMSO is a common solvent for preparing stock solutions for in vitro and in vivo studies. However, the stability of Nystatin in DMSO is a critical factor that can impact its biological activity. These notes provide a summary of its solubility, stability, and handling recommendations, along with protocols for preparing and analyzing Nystatin solutions.
Solubility of Nystatin in DMSO
Nystatin exhibits good solubility in DMSO, although the reported values vary across different sources. It is recommended to perform initial solubility tests for your specific lot of Nystatin.
| Solvent | Reported Solubility | Notes |
| DMSO | 5 mg/mL to >30.5 mg/mL[3][4] | Solubility can be enhanced by gentle warming (37°C) and sonication.[4][5] |
| Up to 250 mg/mL[5] | Achieved with sonication.[5] |
Preparation of Nystatin Stock Solutions in DMSO
Proper preparation of stock solutions is essential to ensure the compound is fully dissolved and stable.
Materials
-
Nystatin powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Protocol
-
Equilibrate Nystatin powder and DMSO to room temperature.
-
Weigh the desired amount of Nystatin powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. A clear, bright yellow solution should be obtained.[3]
-
If necessary, gently warm the solution to 37°C for a short period or use a sonicator to aid dissolution.[4][5]
-
Protect the stock solution from light by using amber tubes or wrapping clear tubes in foil.[6]
Stability of Nystatin in DMSO
Nystatin is susceptible to degradation by heat, light, oxygen, and extreme pH.[1][3] While comprehensive quantitative stability data in pure DMSO is limited, the following recommendations are based on available information.
| Storage Condition | Recommended Storage Duration | Notes |
| Room Temperature (in DMSO) | Prepare fresh daily[6] | General studies on compound stability in DMSO at room temperature show significant degradation over time.[7][8] |
| -20°C (in DMSO) | Up to 24 hours for short-term storage.[6] Some sources suggest storage for several months is possible, but quantitative data is lacking.[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| 37°C (in Tissue Culture Media) | Up to 3 days[3] | This indicates relative stability in an experimental setting once diluted from the DMSO stock. |
It is highly recommended to validate the stability of your Nystatin-DMSO stock solutions under your specific laboratory conditions.
Experimental Protocols
Workflow for Preparation and Use of Nystatin-DMSO Solutions
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. Nystatin | Fungicidin | antifungal antibiotic | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dermostatin Formulation in In Vivo Animal Studies
For Research Use Only.
Introduction
Dermostatin is a novel investigational agent with potential applications in dermatology. As a putative member of the statin class of compounds, its mechanism of action is hypothesized to involve the inhibition of key enzymes in cellular pathways, potentially impacting inflammatory skin conditions and hyperproliferative disorders. These application notes provide detailed protocols for the formulation of this compound for topical administration and its evaluation in preclinical in vivo animal models. The methodologies described herein are based on established practices for dermatological drug development and aim to guide researchers in assessing the safety and efficacy of this compound.
Data Presentation
Table 1: Hypothetical Acute Dermal Toxicity of this compound Formulation in Rats
| Group | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Control (Vehicle) | 0 | 5 | 0/5 | None Observed |
| Low Dose | 500 | 5 | 0/5 | None Observed |
| Mid Dose | 1000 | 5 | 0/5 | Mild, transient erythema at the application site in 1/5 animals. |
| High Dose | 2000 | 5 | 0/5 | Mild to moderate erythema and edema at the application site in 3/5 animals, resolving within 72 hours. |
Table 2: Hypothetical Skin Irritation Scores for this compound Formulation in Rabbits (Draize Test)
| Time Point | Erythema Score (0-4) | Edema Score (0-4) |
| 24 hours | ||
| Animal 1 | 1 | 1 |
| Animal 2 | 0 | 1 |
| Animal 3 | 1 | 0 |
| 48 hours | ||
| Animal 1 | 0 | 0 |
| Animal 2 | 0 | 0 |
| Animal 3 | 0 | 0 |
| 72 hours | ||
| Animal 1 | 0 | 0 |
| Animal 2 | 0 | 0 |
| Animal 3 | 0 | 0 |
Scores are based on the Draize scoring system where 0 = no effect and 4 = severe effect.
Table 3: Hypothetical Pharmacokinetic Parameters of Topical this compound in Rats
| Parameter | Value |
| Cmax (Peak Plasma Concentration) | 0.50 ng/mL[1] |
| Tmax (Time to Peak Concentration) | 2-3 hours |
| AUC (Area Under the Curve) | 11.43 h·µg/mL[2] |
| Elimination Half-life (t½) | 8 days[1] |
Experimental Protocols
Protocol 1: Preparation of a Topical this compound Gel Formulation (1% w/w)
This protocol describes the preparation of a 1% this compound hydrogel suitable for topical application in animal studies.
Materials:
-
This compound powder
-
Carbopol 934
-
Propylene (B89431) glycol
-
Purified water
-
Magnetic stirrer and hot plate
-
pH meter
-
Weighing balance
Procedure:
-
Accurately weigh the required amount of Carbopol 934 and slowly disperse it in purified water with constant stirring using a magnetic stirrer to avoid lump formation.
-
In a separate container, dissolve the accurately weighed this compound powder in propylene glycol.
-
Add the this compound solution to the Carbopol dispersion and mix until a homogenous mixture is obtained.
-
Neutralize the gel by adding triethanolamine dropwise while continuously stirring until a transparent gel is formed and the pH is in the range of 6.8-7.2.
-
Allow the gel to stand for 24 hours to ensure complete swelling of the polymer and to remove any entrapped air bubbles.
-
Store the prepared gel in a well-closed container at a cool and dark place.
Protocol 2: Acute Dermal Toxicity Study in Rats
This protocol is based on OECD Guideline 402 for acute dermal toxicity testing.[3]
Animals:
-
Healthy, young adult Sprague-Dawley rats (8-12 weeks old), weighing between 250-300g.[3]
-
Animals should be acclimatized for at least 5 days before the study.
Procedure:
-
Twenty-four hours before the application, shave the dorsal area of the trunk of the animals (approximately 10% of the body surface area).[3]
-
Divide the animals into four groups (n=5 per group): a control group receiving the vehicle only, and three dose groups receiving this compound formulation at 500, 1000, and 2000 mg/kg body weight.[3]
-
Apply the test substance uniformly over the shaved area.
-
Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern) shortly after dosing and periodically during the first 24 hours, with special attention given during the first 4 hours, and daily thereafter for a total of 14 days.
-
Record body weights of the animals shortly before the test substance is applied and at least weekly thereafter.
-
At the end of the study, all animals are euthanized and subjected to a gross necropsy.
Protocol 3: Skin Irritation Study in Rabbits (Draize Test)
This protocol follows the principles of the Draize skin irritation test.
Animals:
-
Healthy, young adult New Zealand White rabbits weighing 2.0-3.0 kg.
-
Acclimatize animals for at least 5 days prior to the experiment.
Procedure:
-
Twenty-four hours before the test, clip the fur from a sufficiently large area on the dorsal back of the animal (approximately 10 cm x 15 cm).
-
Apply 0.5 g of the this compound formulation to a small area (approximately 6 cm²) of the clipped skin on one side of the rabbit's back. The contralateral side will serve as an untreated control.
-
Cover the application site with a gauze patch and secure with non-irritating tape.
-
After a 4-hour exposure period, remove the patch and wash the treated area with lukewarm water.
-
Examine the application site for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Score the reactions according to the Draize scoring system.
Protocol 4: In Vivo Efficacy Study in a Murine Model of Atopic Dermatitis
This protocol outlines a general procedure for evaluating the efficacy of this compound in a chemically-induced atopic dermatitis model.[4]
Animals:
-
BALB/c mice, 6-8 weeks old.
-
Acclimatize animals for one week before the study.
Procedure:
-
Induce atopic dermatitis-like skin lesions by repeated topical application of a hapten, such as 2,4,6-trinitrochlorobenzene (TNCB), to the ears of the mice.[4]
-
Once skin lesions are established (typically after 2-3 weeks of sensitization), divide the mice into treatment groups: vehicle control, this compound formulation, and a positive control (e.g., a topical corticosteroid).
-
Apply the respective treatments topically to the affected ear skin daily for a specified period (e.g., 14 days).
-
Monitor and score the severity of skin lesions (erythema, edema, excoriation, and dryness) throughout the treatment period.
-
Measure ear thickness using a digital caliper as an indicator of inflammation.
-
At the end of the study, collect ear tissue for histological analysis (to assess inflammatory cell infiltration and epidermal hyperplasia) and for measurement of inflammatory cytokine levels (e.g., IL-4, IL-13, TNF-α) by ELISA or RT-PCR.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Experimental Workflow
Caption: Workflow for preclinical in vivo evaluation of this compound.
References
- 1. Pharmacokinetics of a topical application of moxidectin in bare-nosed wombats (Vombatus ursinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for atopic dermatitis: are they relevant to human disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Dermostatin on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermostatin is a polyene macrolide antibiotic. Like other polyene antibiotics, its primary mechanism of action involves binding to sterols, essential components of eukaryotic cell membranes. This interaction disrupts the osmotic integrity of the membrane, leading to the formation of pores, leakage of intracellular components, and ultimately, cell death. While this is effective against fungal cells (which contain ergosterol), it also poses a risk to mammalian cells (which contain cholesterol), leading to dose-dependent cytotoxicity.
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on various mammalian cell lines. The following sections detail the necessary materials and methods for conducting robust cytotoxicity assays, presenting and interpreting the data, and understanding the potential cellular pathways involved in this compound-induced cell death.
Data Presentation
The cytotoxic effects of this compound can be quantified using various assays that measure cell viability, membrane integrity, and apoptosis. The following tables summarize illustrative data for the cytotoxic effects of this compound on several common mammalian cell lines.
Disclaimer: The following data is for illustrative purposes only and may not represent the actual cytotoxic profile of this compound.
Table 1: IC50 Values of this compound on Various Mammalian Cell Lines after 48-hour exposure.
| Cell Line | Description | IC50 (µM) |
| HeLa | Human cervical cancer | 15.8 |
| HepG2 | Human liver cancer | 22.5 |
| A549 | Human lung cancer | 18.2 |
| NIH3T3 | Mouse embryonic fibroblast | 35.1 |
Table 2: Apoptosis Induction by this compound in HeLa Cells after 24-hour exposure.
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.5 |
| 10 | 48.2 ± 4.1 | 35.1 ± 3.8 | 16.7 ± 2.9 |
| 20 | 20.3 ± 2.9 | 45.9 ± 5.2 | 33.8 ± 4.7 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HeLa, HepG2, A549, NIH3T3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
This compound
-
Mammalian cell lines
-
Complete cell culture medium
-
LDH assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
This compound
-
Mammalian cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Application Notes and Protocols: Dermostatin as a Positive Control in Antifungal Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermostatin is a polyene macrolide antibiotic known for its antifungal properties.[1] In the context of antifungal screening assays, a positive control is an essential component to validate the experimental setup and ensure that the assay is capable of detecting antifungal activity. This compound, due to its established, broad-spectrum antifungal activity, serves as a reliable positive control. These application notes provide detailed protocols for utilizing this compound in antifungal screening and a framework for interpreting the results.
The primary mechanism of action for polyene antifungals like this compound involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in fungal cell death.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain ID | This compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | User-determined value |
| Aspergillus fumigatus | ATCC 204305 | User-determined value |
| Cryptococcus neoformans | ATCC 52817 | User-determined value |
| Test Organism 1 | User-determined value | |
| Test Organism 2 | User-determined value |
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Species | Strain ID | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Candida albicans | ATCC 90028 | User-determined value | User-determined value |
| Aspergillus fumigatus | ATCC 204305 | User-determined value | User-determined value |
| Cryptococcus neoformans | ATCC 52817 | User-determined value | User-determined value |
| Test Organism 1 | User-determined value | User-determined value | |
| Test Organism 2 | User-determined value | User-determined value |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Humidified incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Inoculum Preparation:
-
Yeasts: Culture yeast on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Molds: Culture filamentous fungi on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Microtiter Plate Preparation:
-
Add 100 µL of RPMI-1640 to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to the first well of each row.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds in a humidified chamber.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the growth control well.
-
Protocol 2: Agar Disk Diffusion Method for Zone of Inhibition
This protocol is based on the CLSI M44-A2 guidelines for yeasts.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal isolates
-
Sterile saline (0.85%)
-
Sterile swabs
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound in a suitable solvent.
-
Impregnate sterile filter paper disks with a known amount of this compound (e.g., 10 µ g/disk ).
-
Allow the disks to dry completely under sterile conditions.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
-
Application of Disks and Incubation:
-
Aseptically place the this compound disk onto the center of the inoculated agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Visualizations
Caption: Antifungal screening experimental workflow.
Caption: Role of controls in assay validation.
Caption: this compound's mechanism of action pathway.
References
Application Notes and Protocols for the Structural Analysis of Dermostatin by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermostatin is a polyene macrolide antibiotic known for its antifungal properties. The structural elucidation of such complex natural products is crucial for understanding their mechanism of action, optimizing their biological activity, and guiding synthetic efforts. This document provides detailed application notes and protocols for the structural analysis of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.
Structural Elucidation Workflow
The structural analysis of this compound involves a systematic workflow that begins with the isolation and purification of the compound, followed by the application of various spectroscopic techniques to determine its planar structure, relative stereochemistry, and finally, its absolute configuration.
Caption: Workflow for the structural elucidation of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for obtaining accurate mass measurements, which aids in the determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) is commonly used for polyene macrolides.
-
-
MS Parameters (Typical):
-
Ionization Mode: Positive or Negative ESI
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: m/z 100-2000
-
-
Data Analysis:
-
Determine the monoisotopic mass from the high-resolution mass spectrum.
-
Use the accurate mass measurement to calculate the elemental composition using formula prediction software.
-
Data Presentation: Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ (Da) |
| This compound A | C40H64O11 | 712.4449 | Data not available |
| This compound B | C41H66O11 | 726.4605 | Data not available |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion. The fragmentation pattern can help to identify characteristic structural motifs within the this compound molecule.
References
Application Notes and Protocols for Testing Dermostatin Synergy with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance poses a significant threat to public health, necessitating the development of novel therapeutic strategies. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce drug dosages, and overcome resistance. Dermostatin, a polyene macrolide antibiotic, exerts its antifungal activity by binding to ergosterol, a primary component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular contents and ultimately cell death.[1][2] This document provides detailed protocols to investigate the synergistic potential of this compound with other classes of antifungal agents, such as azoles and echinocandins. Synergistic interactions can lead to a combined effect greater than the sum of the individual effects of each drug.[3]
The primary methodologies described herein are the checkerboard microdilution assay and the time-kill curve analysis, which are standard in vitro methods for assessing antifungal synergy.[4][5] Understanding these interactions is crucial for the rational design of new combination therapies to combat resistant fungal infections.
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the in vitro interaction between two antimicrobial agents.[6][7] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, alone and in combination, to calculate the FIC index.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antifungal agent (e.g., Fluconazole, Caspofungin; stock solution of known concentration)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile water, saline, and appropriate solvents for drug dissolution
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Create serial dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Create serial dilutions of the partner antifungal along the y-axis (e.g., rows A-G).
-
This creates a matrix of decreasing concentrations of both drugs. Row H will contain only dilutions of this compound, and column 11 will contain only dilutions of the partner antifungal.
-
Well H12 will serve as the growth control (no drugs), and an additional well can be used as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader.
-
Data Analysis: Calculate the FIC index (FICI) for each combination using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antifungal = (MIC of Partner Antifungal in combination) / (MIC of Partner Antifungal alone)
-
ΣFIC = FIC of this compound + FIC of Partner Antifungal
-
Interpretation of FICI:
| ΣFICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination.[8][9][10][11]
Objective: To assess the rate of fungal killing by this compound and a partner antifungal, alone and in combination, over a 48-hour period.
Materials:
-
Same as for the checkerboard assay, plus sterile culture tubes and an orbital shaker.
-
Sabouraud Dextrose Agar (SDA) plates for colony counting.
Procedure:
-
Prepare Inoculum: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Setup Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Partner antifungal alone (at a relevant concentration)
-
The combination of this compound and the partner antifungal at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 35°C in an orbital shaker. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates. Incubate the plates until colonies are visible, then count the number of Colony Forming Units (CFU)/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.
-
Indifference: A < 2 log₁₀ change in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.
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Antagonism: A ≥ 2 log₁₀ increase in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.
Data Presentation
Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Checkerboard Assay Results for this compound in Combination with Antifungal X against Candida albicans
| Combination | MIC of this compound Alone (µg/mL) | MIC of Antifungal X Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antifungal X in Combination (µg/mL) | ΣFICI | Interpretation |
| This compound + Fluconazole | ||||||
| This compound + Caspofungin |
Table 2: Time-Kill Analysis Results for this compound in Combination with Antifungal X against Aspergillus fumigatus
| Treatment | Concentration (µg/mL) | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 24h | Log₁₀ CFU/mL at 48h | Log Reduction at 24h (vs. most active single agent) | Interpretation |
| Growth Control | - | |||||
| This compound | ||||||
| Antifungal X | ||||||
| This compound + Antifungal X | + |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the synergistic activity of this compound.
Caption: Experimental workflow for synergy testing.
Fungal Signaling Pathway: Cell Wall Integrity (CWI) Pathway
A potential mechanism for synergy between this compound (a membrane-disrupting agent) and a cell wall synthesis inhibitor (e.g., an echinocandin) could involve the activation of the Cell Wall Integrity (CWI) pathway as a stress response.[12][13][14][15] this compound-induced membrane stress may signal the fungus to reinforce its cell wall, a process that could be inhibited by the partner antifungal, leading to enhanced fungal cell death.
Caption: Fungal Cell Wall Integrity (CWI) pathway.
References
- 1. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Checkerboard Assay [bio-protocol.org]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dermostatin Concentration for Fungal Growth Inhibition
Welcome to the technical support center for optimizing Dermostatin concentration in your fungal growth inhibition experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals.
Disclaimer: this compound is a polyene antibiotic. While its mechanism of action is well-understood, comprehensive public data on its specific minimum inhibitory concentrations (MICs) and detailed chemical properties are limited. Therefore, this guide utilizes data from Nystatin, a closely related and well-characterized polyene antifungal, as a representative example for quantitative data and specific experimental parameters. This approach provides a strong framework for optimizing this compound concentrations, and users are encouraged to determine the precise optimal conditions for their specific fungal strains and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit fungal growth?
A1: this compound is a polyene antifungal agent. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The formation of these channels causes the leakage of essential intracellular components, such as ions (e.g., K+) and small organic molecules, which ultimately results in fungal cell death.
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound, like other polyenes, can vary depending on the fungal species and strain being tested. Generally, the Minimum Inhibitory Concentration (MIC) for the related polyene Nystatin against sensitive fungi is reported to be in the range of 1.56 to 6.25 µg/ml.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal isolate.
Q3: What solvent should I use to prepare a this compound stock solution?
A3: this compound, similar to Nystatin, has low aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. Nystatin is soluble in DMSO at 5 mg/mL.[1] Ethanol can also be used, but the solubility is lower (1.2 mg/mL for Nystatin).[1] When preparing stock solutions, it is critical to ensure the final solvent concentration in the experimental medium does not affect fungal growth, typically ≤1% (v/v).
Q4: How should I store my this compound stock solution?
A4: Polyene antibiotics can be sensitive to heat, light, and oxygen.[1] For long-term storage, it is recommended to store this compound solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous suspensions of the related compound Nystatin are known to lose activity shortly after preparation.[1] Nystatin in tissue culture media is stable for three days at 37°C. It is advisable to protect solutions from light.
Q5: What are the key factors to consider when performing a broth microdilution assay to determine the MIC of this compound?
A5: The critical parameters for a reliable broth microdilution assay include:
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Inoculum Preparation: Standardize the concentration of the fungal inoculum.
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Growth Medium: RPMI-1640 is a commonly used medium for antifungal susceptibility testing.
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Incubation Conditions: Maintain consistent incubation time and temperature appropriate for the fungal species.
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Endpoint Reading: The MIC is typically determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the representative polyene antifungal, Nystatin, against various fungal species. These values can serve as a starting point for determining the effective concentration range for this compound.
Table 1: Nystatin MICs for Various Candida Species
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 4 - 8 | 8 | 8 |
| Candida glabrata | 0.625 - 1.25 | 0.625 | 1.25 |
| Candida parapsilosis | 1.25 - 2.5 | 1.25 | 2.5 |
| Candida tropicalis | 0.625 - 1.25 | 0.625 | 1.25 |
| Candida krusei | 8 | 8 | 8 |
Data is representative and compiled from multiple sources for the polyene antifungal Nystatin. Actual MICs for this compound should be determined experimentally.
Table 2: Nystatin Solubility and Stability
| Parameter | Value/Condition | Reference |
| Solubility | ||
| DMSO | 5 mg/mL | [1] |
| Ethanol | 1.2 mg/mL | [1] |
| Methanol | 11.2 mg/mL | [1] |
| Water | Insoluble | |
| Stability | ||
| Aqueous Suspension | Loses activity soon after preparation | [1] |
| In Tissue Culture Media | Stable for 3 days at 37°C | |
| pH | Labile at pH 2 and pH 9 | [2] |
| Storage of Solution | -20°C |
Experimental Protocols
Detailed Protocol: Broth Microdilution for Determining this compound MIC
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in 100% DMSO to a concentration of 1.6 mg/mL. b. This stock solution can be stored in small aliquots at -20°C.
2. Preparation of Microdilution Plates: a. In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 12. b. In column 1, add 200 µL of the this compound stock solution diluted in RPMI-1640 to twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no drug). e. Column 12 will serve as the sterility control (no inoculum).
3. Inoculum Preparation: a. Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature colonies are visible. b. Suspend several colonies in sterile saline (0.85%). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
4. Inoculation and Incubation: a. Add 100 µL of the final inoculum suspension to wells in columns 1 through 11. Do not inoculate column 12. b. The final volume in each well will be 200 µL. c. Incubate the plate at 35°C for 24-48 hours. The incubation time will depend on the growth rate of the fungus.
5. MIC Determination: a. The MIC is the lowest concentration of this compound that causes a complete or near-complete inhibition of visible growth as compared to the drug-free growth control well (column 11). b. The sterility control (column 12) should show no growth.
Mandatory Visualization
Caption: this compound's mechanism of action on the fungal cell membrane.
Caption: General experimental workflow for MIC determination.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
Dermostatin solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Dermostatin in aqueous solutions. This compound, a polyene macrolide antibiotic, is known for its potent antifungal activity. However, its low aqueous solubility presents a significant challenge in experimental settings. This guide offers practical solutions and detailed protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a polyene macrolide antibiotic, a class of molecules known for their characteristically poor water solubility.[1] This is due to their chemical structure, which includes a large, hydrophobic polyene chain and a more hydrophilic polyol region.[1] This amphipathic nature leads to strong intermolecular interactions and a tendency to aggregate in aqueous solutions, reducing its solubility.[1][2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly recommended for creating high-concentration stock solutions.[3][4] Ethanol (B145695) and methanol (B129727) can also be used, although the solubility might be lower compared to DMSO and DMF.[5][6]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?
A3: This is a common issue known as "antisolvent precipitation." It occurs when the this compound, highly soluble in the organic stock solvent, is rapidly introduced into an aqueous environment where it is poorly soluble. To mitigate this, consider the following troubleshooting steps:
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of the aqueous solution, try adding the stock dropwise while vigorously vortexing or stirring the aqueous solution. This promotes rapid mixing and prevents localized high concentrations of this compound.
-
Use an intermediate dilution step: First, dilute the DMSO stock in a smaller volume of the aqueous solution, and then add this intermediate dilution to the final volume.
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 1% or lower, as higher concentrations can be toxic to cells and also promote precipitation.[7]
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Pre-warm the aqueous solution: Warming the buffer or medium to the experimental temperature (e.g., 37°C) can sometimes improve the solubility of the compound upon dilution.[8]
Q4: Can pH be adjusted to improve this compound solubility?
A4: Yes, the solubility of polyene macrolides can be influenced by pH. These molecules are amphoteric, meaning they have both acidic (carboxyl group) and basic (amino group) functionalities.[9] Solubility tends to increase at pH values below 3 and above 10.[9] However, it is crucial to note that this compound and other polyenes are unstable at extreme pH values and can degrade.[3] Therefore, any pH adjustments should be done with caution and the stability of the compound should be verified under the specific experimental conditions.
Q5: Are there any other methods to enhance the aqueous solubility of this compound?
A5: Several formulation strategies can be employed to improve the solubility of poorly water-soluble compounds like this compound:
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Co-solvents: The use of water-miscible organic solvents such as propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) in the aqueous solution can increase solubility.[10]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic this compound molecules, increasing their apparent solubility in water.[2]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, where the hydrophobic part of the drug is shielded within the cyclodextrin (B1172386) cavity, enhancing its aqueous solubility.[10]
Troubleshooting Guide: this compound Precipitation Issues
This guide provides a systematic approach to troubleshooting precipitation issues encountered during experiments with this compound.
Scenario 1: Precipitate forms immediately upon adding this compound stock solution to an aqueous buffer.
-
Possible Cause: Antisolvent precipitation due to rapid change in solvent polarity.
-
Troubleshooting Steps:
-
Optimize Dilution: Add the DMSO stock solution dropwise into the vortexing aqueous buffer.
-
Intermediate Dilution: Create an intermediate dilution in a small volume of buffer before adding to the final volume.
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Lower Stock Concentration: If possible, use a less concentrated stock solution to reduce the amount of organic solvent added.
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Co-solvent System: Consider adding a small percentage of a co-solvent like ethanol or PEG 300 to the aqueous buffer.
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Scenario 2: A clear this compound solution becomes cloudy or forms a precipitate over time.
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Possible Cause: Temperature fluctuations, compound degradation, or exceeding the thermodynamic solubility limit.
-
Troubleshooting Steps:
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Maintain Constant Temperature: Ensure the solution is stored and used at a consistent temperature.
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Protect from Light: Polyene macrolides can be light-sensitive.[3] Store solutions in the dark or in amber vials.
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Prepare Fresh Solutions: Due to potential instability in aqueous solutions, it is recommended to prepare this compound working solutions fresh for each experiment.
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Check for Degradation: If degradation is suspected, the integrity of the compound can be checked using analytical techniques like HPLC.
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Scenario 3: Inconsistent results in antifungal activity assays.
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Possible Cause: Inconsistent solubility or precipitation of this compound leading to variable effective concentrations.
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Troubleshooting Steps:
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Standardize Solution Preparation: Follow a consistent and validated protocol for preparing this compound solutions for every experiment.
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Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or cloudiness.
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Use of Surfactants: Consider incorporating a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) in the assay medium to improve solubility and prevent aggregation. Ensure the surfactant itself does not affect fungal growth or the assay readout.
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Solvent Control: Always include a vehicle control (the same concentration of the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on the fungal cells.[11]
-
Quantitative Solubility Data
| Solvent | Solubility of Polyene Macrolides | Remarks |
| Water | Very Poorly Soluble / Practically Insoluble | Aggregation is common in aqueous solutions.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | Recommended for preparing high-concentration stock solutions.[3][4] |
| Dimethylformamide (DMF) | Soluble | Another recommended solvent for stock solutions.[3] |
| Methanol | Sparingly Soluble to Soluble | Can be used, but may not achieve as high a concentration as DMSO.[3] |
| Ethanol | Sparingly Soluble | Similar to methanol, solubility is limited.[5][6] |
| Propylene Glycol | Soluble | Can be used as a co-solvent to improve aqueous solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
-
-
Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
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Accurately weigh the required amount of this compound powder.
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Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound B is approximately 735 g/mol .[12]
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Add the calculated volume of DMSO to the this compound powder.
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Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a this compound Working Solution for Antifungal Susceptibility Testing
This protocol is a general guideline for preparing a working solution of this compound for a broth microdilution assay, adapted from CLSI and EUCAST guidelines.[13][14]
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile RPMI-1640 medium (or other appropriate fungal growth medium)
-
Sterile 96-well microtiter plates
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Calibrated pipettes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in the assay medium. For example, to achieve a final starting concentration of 100 µM, dilute the 10 mM stock 1:100 in RPMI-1640.
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Perform serial two-fold dilutions of the intermediate solution across the wells of the 96-well plate using the assay medium.
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Ensure the final concentration of DMSO in all wells (including the highest this compound concentration) is below the toxic level for the fungal strain being tested (typically ≤ 1%).[7]
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Add the fungal inoculum to each well.
-
Include appropriate controls: a growth control (medium with inoculum and DMSO, no drug) and a sterility control (medium only).
-
Visualizations
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization Behavior of Polyene Antibiotics in Nanomicellar System: Insights from Molecular Dynamics Simulation of the Amphotericin B and Nystatin Interactions with Polysorbate 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, Characterization, and In Vitro Permeation Study of Terbinafine HCl in Poloxamer 407-Based Thermogelling Formulation for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound B | C41H66O11 | CID 10533002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.eur.nl [pure.eur.nl]
- 14. EUCAST: Methodology and Instructions [eucast.org]
Preventing Dermostatin degradation in culture media
Welcome to the technical support center for Dermostatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter with this compound stability in your cell culture experiments.
Question: My experiment is showing inconsistent results or a loss of antifungal activity. Could this compound be degrading?
Answer: Yes, inconsistent results or a loss of efficacy are common indicators of compound degradation. This compound, as a polyene macrolide antibiotic, is susceptible to degradation under typical cell culture conditions.[1][2] Several factors can contribute to its instability in aqueous solutions like culture media, including exposure to light, elevated temperatures, and suboptimal pH levels.[1][3]
To troubleshoot this, consider the following factors:
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Light Exposure: Have you protected your this compound solutions and culture plates from light? Polyene macrolides are known to be light-sensitive.[3][4]
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Temperature: Are you minimizing the time your this compound-containing media is kept at 37°C? While necessary for cell growth, prolonged incubation at this temperature can accelerate degradation.[2][5]
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pH of Media: Have you checked the pH of your culture medium after adding this compound and other supplements? Extreme pH values can affect the stability of polyene macrolides.[3][6]
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Oxidation: Is there a possibility of oxidative degradation? This is a common pathway for the breakdown of polyene systems.[7]
The following workflow can help you systematically troubleshoot the potential degradation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: this compound powder should be stored in a tightly sealed container, protected from light and moisture, at -20°C. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at -80°C, protected from light.[8] Aqueous suspensions of polyene macrolides can lose activity shortly after preparation.[2]
Q2: How does pH affect the stability of this compound in culture media?
A2: While specific data for this compound is limited, studies on other polyene macrolides like nystatin (B1677061) and amphotericin B show they are most stable in a pH range of 5 to 7.[6] Deviations towards acidic or alkaline conditions can accelerate degradation.[1][9] It is crucial to ensure the final pH of your culture medium, after all supplements are added, is within a range that supports both cell health and this compound stability.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is a polyene macrolide, and this class of compounds is known for its light sensitivity due to the conjugated double bond system in their structure.[1][3] Exposure to light, especially UV radiation, can lead to photooxidation and degradation, resulting in a loss of antifungal activity.[4][10] It is essential to protect this compound solutions and experimental setups from light by using amber vials, wrapping containers in foil, and minimizing exposure to ambient light.
Q4: Can the components of the culture medium itself contribute to this compound degradation?
A4: Yes, certain components in complex culture media could potentially interact with and degrade this compound. Oxidizing agents present in the media can contribute to the breakdown of the polyene structure.[7] Additionally, some media components might catalyze degradation, although this is less well-documented. If you suspect media-specific degradation, it is advisable to perform a stability study of this compound in your specific medium.
Q5: What is the primary degradation pathway for polyene macrolides like this compound?
A5: The primary degradation pathway for polyene macrolides is oxidative degradation.[7] The conjugated polyene chain, which is responsible for the antifungal activity, is susceptible to oxidation. This process can be initiated by factors such as heat, light (photooxidation), and the presence of oxidizing agents.[3][7] The oxidation leads to the cleavage of the double bonds, altering the molecule's structure and rendering it inactive.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stability of nystatin in mouthrinses; effect of pH temperature, concentration and colloidal silver addition, studied using an in vitro antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sun-Sensitizing Drugs [webmd.com]
Troubleshooting inconsistent Dermostatin MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Dermostatin.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound susceptibility testing.
Question: Why am I observing high variability in my this compound MIC results for the same fungal isolate?
Answer:
Inconsistent MIC values for this compound can stem from several experimental factors. While some level of variability (typically ±1 twofold dilution) is expected in antifungal susceptibility testing, greater variance often points to methodological inconsistencies.[1] Key areas to review in your protocol include:
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Inoculum Preparation: The concentration of the fungal inoculum is a critical factor that can significantly influence MIC results.[2] An inoculum size that is too high can lead to falsely elevated MICs, while an inoculum that is too low may result in falsely low MICs.[3]
-
Media Composition: The type and composition of the growth medium can impact the activity of this compound. Factors such as pH and the presence of certain nutrients can affect both the growth of the fungus and the stability of the antifungal agent.[2][3] For instance, the pH of the medium can significantly alter the MICs of some antifungal agents.[3]
-
Incubation Time and Temperature: The duration and temperature of incubation are crucial for reproducible results. There is a direct relationship between the incubation time and the MIC for fungistatic agents.[2] Adherence to standardized incubation times and temperatures is essential for consistency.
-
Endpoint Reading: The subjective nature of visual endpoint determination can introduce variability. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] Different readers may interpret "visible growth" differently.
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This compound Stability and Storage: Improper storage and handling of this compound can lead to its degradation, resulting in a loss of activity and inconsistent MIC values. Aqueous suspensions of polyenes like nystatin (B1677061) can lose activity relatively quickly.
Question: My this compound MIC results are consistently higher than expected. What could be the cause?
Answer:
Consistently high MIC values may indicate an issue with the drug's potency or specific experimental conditions favoring fungal growth. Consider the following possibilities:
-
This compound Degradation: this compound, as a polyene antifungal, may be susceptible to degradation by heat, light, and oxygen. Ensure that the stock solutions are prepared fresh, protected from light, and stored at the appropriate temperature (e.g., -20°C or -80°C for long-term storage) in single-use aliquots to avoid repeated freeze-thaw cycles.[5]
-
High Inoculum Density: As mentioned previously, an overly dense fungal inoculum can overwhelm the antifungal agent, leading to higher MIC readings.[2][3] It is crucial to standardize the inoculum preparation to achieve a final concentration within the recommended range (e.g., 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL).[1]
-
Suboptimal Media: The composition of the test medium can antagonize the activity of the antifungal. For example, some complex media may interfere with the action of certain drugs.[2] Standardized media such as RPMI-1640 are generally recommended for antifungal susceptibility testing.[1]
Question: I am observing fungal growth at high concentrations of this compound, but not at lower concentrations. What is happening?
Answer:
This phenomenon, known as the "paradoxical effect" or "Eagle effect," has been observed with some antifungal agents, particularly echinocandins.[1][6] While less commonly reported for polyenes, it involves the continued growth of a fungus at concentrations of the antifungal agent that are above the MIC.[6] If you observe this pattern, it is important to differentiate it from true resistance. This effect is often medium-dependent.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder and stock solutions?
Q2: Which growth medium should I use for this compound MIC testing?
A2: For consistency and reproducibility, it is highly recommended to use a standardized medium as specified by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8] RPMI-1640 medium is commonly used for antifungal susceptibility testing.[1] The composition of the test medium can significantly affect the MIC values.[2]
Q3: What is the appropriate inoculum size for a this compound MIC assay?
A3: The final inoculum concentration in the microtiter plate wells is critical for obtaining accurate and reproducible MIC results.[9] A final concentration in the range of 10³ to 10⁴ CFU/mL is often recommended, as higher concentrations (starting from 10⁵ CFU/mL) can lead to a sharp increase in the MIC for some antifungal agents.[2]
Q4: How long should I incubate my MIC plates?
A4: The incubation time depends on the growth rate of the specific fungus being tested. For Candida species, MICs are typically read at 24 hours, though in some cases, a 48-hour incubation may be necessary.[3] It is important to follow a standardized protocol and be consistent with the incubation period across all experiments.[2]
Q5: How do I interpret the MIC endpoint for this compound?
A5: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well. For fungistatic agents, this is often determined as the concentration that inhibits 50% or 90% of the growth (MIC₅₀ or MIC₉₀, respectively).[10] This can be assessed visually or by using a spectrophotometer to measure optical density.[9]
Experimental Protocols
Broth Microdilution Method for this compound MIC Determination
This protocol is based on established methods for antifungal susceptibility testing.[10][11][12]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates (round-bottom recommended)[10]
-
Standardized test medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fungal isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Sterile petri dishes, test tubes, and pipette tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in the appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Aliquot the stock solution into single-use sterile vials and store at -80°C until needed.[5]
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of the sterile test medium into all wells of a 96-well microtiter plate.[10]
-
Prepare a working solution of this compound by diluting the stock solution in the test medium to twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, dilute to 256 µg/mL).[10]
-
Add 100 µL of the 2x this compound working solution to the wells in the first column of the plate.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no drug, no inoculum).[10]
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL in the microtiter plate wells.[2] This will require a further dilution of the adjusted suspension.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.[13]
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth compared to the growth control well.
-
Data Presentation
Table 1: Common Factors Leading to Inconsistent this compound MIC Results and Recommended Actions.
| Potential Issue | Possible Cause(s) | Recommended Action(s) |
| High Variability in Replicates | Inconsistent inoculum preparation, improper dilution technique, subjective endpoint reading. | Standardize inoculum density, use calibrated pipettes, have a second person read the plates, or use a plate reader for objective measurement. |
| Consistently High MICs | This compound degradation, high inoculum density, media antagonism. | Prepare fresh this compound solutions, verify inoculum concentration, use standardized media like RPMI-1640. |
| Consistently Low MICs | Low inoculum density, extended incubation leading to drug degradation. | Standardize inoculum preparation, adhere to recommended incubation times. |
| No Growth in Control Wells | Inoculum not viable, improper incubation conditions. | Use a fresh culture for inoculum preparation, verify incubator temperature and atmosphere. |
| Growth in Sterility Control Wells | Contamination of media or plate. | Use aseptic techniques, ensure all reagents and materials are sterile. |
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. sccg.biz [sccg.biz]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. journals.asm.org [journals.asm.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. youtube.com [youtube.com]
Dermostatin stability problems during long-term storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the stability of Dermostatin during long-term storage and experimentation. Given the limited specific stability data for this compound, this guide leverages information from structurally related and well-studied polyene macrolide antibiotics, such as Amphotericin B and Nystatin (B1677061), to provide best practices and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyene macrolide antibiotic. Like other polyenes, its structure contains a large macrolactone ring with a series of conjugated double bonds, making it susceptible to degradation.[1][2] This inherent instability can lead to a loss of antifungal activity and the formation of potentially interfering degradation products, impacting experimental reproducibility and the overall viability of the compound for research and development.
Q2: What are the primary factors that affect this compound stability?
The main factors contributing to the degradation of this compound and other polyene antibiotics are:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][3]
-
Light: The conjugated polyene system is highly susceptible to photo-oxidation.[1][4]
-
pH: this compound is expected to be most stable in a neutral pH range (around 7) and can degrade in acidic or alkaline conditions.[1][3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene structure.[5]
-
Moisture: As a solid, this compound is relatively stable, but in aqueous solutions, its stability is significantly lower due to hydrolysis.[1]
Q3: How should solid this compound be stored for long-term stability?
For long-term storage, solid this compound should be kept in a tightly sealed, opaque container at -20°C or lower, protected from moisture.[6] The container should ideally be purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q4: What is the recommended way to prepare and store this compound solutions?
This compound solutions are considerably less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in a suitable solvent (like DMSO), protected from light, and stored at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, it is advisable to prepare aliquots in an appropriate solvent and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q5: What are the main degradation pathways for this compound?
Based on related polyene antibiotics, the primary degradation pathways for this compound are expected to be:
-
Oxidation: This process primarily targets the conjugated double bond system, leading to the formation of epoxides and other oxygenated derivatives. This can be initiated by light, heat, or the presence of trace metals.[5]
-
Hydrolysis: The lactone ester bond in the macrolide ring is susceptible to hydrolysis, especially under acidic or alkaline conditions, which would open the ring and inactivate the molecule.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected biological activity.
-
Potential Cause: Degradation of this compound in stock solutions or experimental media.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure solid this compound and stock solutions are stored at the recommended temperatures and protected from light.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment.
-
Minimize Exposure to Harsh Conditions: During your experiment, protect this compound-containing solutions from prolonged exposure to light and elevated temperatures.
-
Confirm Concentration: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your this compound stock solution before use.
-
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Sample Handling: Analyze your sample preparation and handling procedures for any steps that might introduce excessive light, heat, or inappropriate pH conditions.
-
Conduct Forced Degradation Studies: To tentatively identify degradation products, perform forced degradation studies on a this compound standard under controlled stress conditions (e.g., acid, base, peroxide, heat, light). This can help in matching the retention times of the unknown peaks.
-
Optimize Storage of Analytical Samples: Ensure that samples waiting for analysis are stored under conditions that minimize further degradation (e.g., in an autosampler at 2-8°C).
-
Problem 3: Poor solubility or precipitation of this compound in aqueous buffers.
-
Potential Cause: this compound, like other polyenes, has poor water solubility.
-
Troubleshooting Steps:
-
Use an Organic Co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Check for pH-dependent Solubility: The solubility of this compound may be influenced by pH. Evaluate the solubility across a narrow pH range around your experimental conditions.
-
Sonication: Gentle sonication may aid in dissolving the compound.
-
Quantitative Data on Polyene Antibiotic Stability
| Antibiotic | Stress Condition | Concentration | Duration | Remaining Active Compound (%) | Reference |
| Amphotericin B | 0.01 M HCl | 0.1 mg/mL | - | ~81% | [2] |
| Nystatin | Aqueous Solution (pH 7) | 14,400 U/mL | 4 days | >90% | [7] |
| Nystatin | Aqueous Solution (pH 7) | 14,400 U/mL | 7 days | >90% (at 5°C) | [7] |
| Amphotericin B | Mouthrinse (pH ~8.5) | 100 µg/mL | 15 days | Stable (at 4°C) | [8] |
| Amphotericin B | Mouthrinse (pH ~8.5) | 100 µg/mL | 3 days | Stable (at room temp) | [8] |
| Nystatin | Mouthrinse (pH ~8.5) | 100,000 U/mL | 15 days | Stable (at 4°C) | [8] |
| Nystatin | Mouthrinse (pH ~8.5) | 100,000 U/mL | 4 days | Stable (at room temp) | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Polyene Antibiotics (Adapted for this compound)
This protocol provides a general framework for a stability-indicating HPLC method that can be adapted to quantify this compound and its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 5-7). The exact composition should be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound's polyene chromophore (typically in the range of 300-410 nm).
-
Column Temperature: 30-40°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
For stability studies, dilute the stock solution in the desired matrix (e.g., buffer, cell culture medium) to the final experimental concentration.
-
At each time point, take an aliquot of the sample and, if necessary, dilute it with the mobile phase to fall within the linear range of the standard curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Generate a standard curve with known concentrations of this compound.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and peak area compared to the standards.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a this compound solution with 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at 60°C for several hours.
-
Oxidation: Treat a this compound solution with 3% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: Expose a solid sample of this compound to 70°C for several days.
-
Photodegradation: Expose a this compound solution to a light source (e.g., a photostability chamber) for a defined period.
-
Analysis: Analyze the stressed samples using the developed HPLC method to observe the degradation of the parent compound and the formation of degradation products.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Stability of nystatin in mouthrinses; effect of pH temperature, concentration and colloidal silver addition, studied using an in vitro antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of amphotericin B and nystatin in antifungal mouthrinses containing sodium hydrogen carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dermostatin (Nystatin) Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Dermostatin (nystatin) resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a topical antifungal preparation whose active ingredient is nystatin (B1677061). Nystatin belongs to the polyene class of antifungals. Its mechanism of action involves binding to ergosterol (B1671047), a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of essential intracellular components, such as potassium ions (K+), leads to fungal cell death.[1][2][3][4] Nystatin's selective toxicity for fungi is due to its higher affinity for ergosterol compared to cholesterol, the main sterol in mammalian cell membranes.[3]
Q2: What are the primary molecular mechanisms of resistance to nystatin in clinical isolates?
A2: Resistance to nystatin and other polyenes is most commonly associated with alterations in the fungal cell membrane's sterol composition.[5] The primary mechanism is a reduction in the ergosterol content of the membrane, which is the direct target of the drug. This reduction is often caused by mutations in the genes of the ergosterol biosynthesis pathway, particularly the ERG genes (e.g., ERG3, ERG6, ERG11).[5][6][7][8][9] Loss-of-function mutations in these genes can lead to the production of alternative sterols that do not bind effectively with nystatin, thus conferring resistance.[7][9] Unlike azole antifungals, the upregulation of efflux pumps does not appear to play a significant role in polyene resistance.[7][10]
Q3: How common is nystatin resistance in clinical settings?
A3: While resistance to nystatin is considered relatively rare, especially in Candida albicans, it has been observed to develop in other Candida species.[11][12] Some fungal species, such as Aspergillus terreus and Scedosporium prolificans, exhibit intrinsic resistance to polyenes.[13] The emergence of acquired resistance, though infrequent, is a clinical concern that necessitates susceptibility testing in cases of treatment failure.[14]
Q4: Are there established clinical breakpoints (CBPs) for nystatin susceptibility testing?
A4: Currently, there are no officially defined clinical breakpoints for nystatin from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15] In research settings, the epidemiological cutoff values (ECVs) for the structurally similar polyene, amphotericin B (e.g., 2 μg/mL for Candida spp.), are sometimes used as a reference to distinguish wild-type from non-wild-type isolates.[5][15]
Q5: What are some strategies to overcome nystatin resistance?
A5: Combination therapy is a promising strategy to combat antifungal resistance.[13][16][17] Studies have shown that combining nystatin with other agents can have synergistic effects. For example, the combination of nystatin with chlorhexidine (B1668724) has demonstrated synergistic interactions against C. albicans.[18] Another novel approach is the use of antimicrobial photodynamic therapy (aPDT) in conjunction with nystatin, which has been shown to be effective in treating experimental oral candidiasis caused by fluconazole-resistant C. albicans.[19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Minimum Inhibitory Concentrations (MICs) for Nystatin in a Previously Susceptible Isolate | Development of acquired resistance. | 1. Confirm the MIC value by re-testing. 2. Sequence the ERG genes (e.g., ERG3, ERG11) to check for mutations associated with altered ergosterol biosynthesis.[5][6] 3. Consider testing combination therapies to identify synergistic interactions.[18] |
| Inconsistent or Non-reproducible MIC Results | Technical variability in the susceptibility testing protocol. | 1. Ensure strict adherence to standardized protocols (CLSI or EUCAST).[20] 2. Verify the inoculum size using a spectrophotometer.[21] 3. Check the quality and storage of nystatin powder and prepared stock solutions. 4. Use quality control strains with known MICs in every batch. |
| No Inhibition Zone in Disk Diffusion Assay | Methodological issues or high-level resistance. | 1. The Etest for nystatin has been reported to show poor results with no inhibition zone for Candida isolates.[22] 2. A custom disk diffusion test with a higher concentration of nystatin may be required. One study used disks prepared with 100,000 IU/ml nystatin solution.[22] 3. Broth microdilution is the recommended method for determining nystatin MICs.[23][24] |
| "Trailing" Growth in Broth Microdilution Wells | Partial inhibition of fungal growth at concentrations above the MIC. | 1. For polyenes like nystatin, the MIC is typically read as the lowest concentration that produces an optically clear well (100% inhibition).[23] 2. For azoles, the endpoint is a prominent reduction in growth (around 80%). Be sure to apply the correct reading standard for polyenes.[25] |
Quantitative Data Summary
Table 1: In Vitro Nystatin Susceptibility Data for Various Yeast Species
| Organism | Number of Isolates | Nystatin MIC Range (µg/mL) | Nystatin MIC90 (µg/mL) | Reference |
| Candida spp. (clinical isolates) | 103 | 0.06 to >16 | 2 | [23] |
| Candida spp. (clinical and control strains) | 21 | 0.625 to 1.25 | Not Reported | [24] |
| Candida albicans (from mother-infant dyads) | 126 (total Candida spp.) | 0.03 to 16 | Not Reported | [15] |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Nystatin (Based on CLSI M27 and EUCAST methodologies)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of nystatin against yeast isolates.
1. Materials:
-
Nystatin powder (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Yeast isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
2. Methodology:
-
Preparation of Nystatin Stock Solution:
-
Inoculum Preparation:
-
Select several colonies from the fresh SDA plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells of the microtiter plate.[15][21]
-
-
Plate Inoculation:
-
Dispense 100 µL of the appropriate nystatin dilution into each well of the 96-well plate.
-
Add 100 µL of the standardized yeast inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
MIC Determination:
-
Read the plates visually or with a spectrophotometer.
-
The MIC is defined as the lowest concentration of nystatin that causes complete inhibition of visible growth (optically clear well).[23]
-
Protocol 2: Checkerboard Assay for Synergy Testing (Nystatin in Combination)
This protocol is used to assess the interaction between nystatin and another antimicrobial agent (e.g., chlorhexidine).
1. Materials:
-
Same as Protocol 1, plus the second test compound.
2. Methodology:
-
Plate Preparation:
-
In a 96-well plate, serially dilute nystatin horizontally (e.g., along the columns).
-
Serially dilute the second compound vertically (e.g., along the rows).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the standardized yeast suspension as described in Protocol 1.
-
Include appropriate controls for each drug alone.
-
Incubate under the same conditions as the standard MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the mechanism of nystatin resistance.
Caption: Workflow for Nystatin Antifungal Susceptibility Testing (AFST).
References
- 1. Nystatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 3. Nystatin - Wikipedia [en.wikipedia.org]
- 4. magonlinelibrary.com [magonlinelibrary.com]
- 5. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Nystatin | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal drug resistance to azoles and polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Combating Antifungal Resistance [asm.org]
- 17. incacare.live [incacare.live]
- 18. In vitro interactions of nystatin and micafungin combined with chlorhexidine against Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oatext.com [oatext.com]
- 22. Identification and susceptibility testing of oral candidiasis in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oatext.com [oatext.com]
- 25. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dermostatin Production from Streptomyces Fermentation
Welcome to the technical support center for optimizing Dermostatin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this compound from Streptomyces fermentation. Here you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Common Issues in this compound Fermentation
Low or inconsistent yields of this compound can be attributed to a variety of factors throughout the fermentation process. This guide provides a systematic approach to identifying and resolving common issues.
| Issue | Potential Cause | Recommended Solution |
| No or Low this compound Production, Poor Growth | Strain instability or contamination | Re-streak the culture from a frozen stock to ensure purity and viability. Perform microscopic examination to check for contaminants. |
| Inappropriate inoculum size or age | Optimize inoculum size (typically 5-10% v/v) and use a fresh, actively growing seed culture. | |
| Suboptimal media composition | Review and optimize carbon and nitrogen sources. Ensure essential minerals and trace elements are present.[1][2][3] | |
| Good Growth, Low this compound Production | Incorrect fermentation pH | Monitor and control the pH of the medium throughout the fermentation. The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0-7.2).[4][5][6][7][8][9][10] |
| Suboptimal temperature | Maintain the optimal temperature for your specific Streptomyces strain, typically between 28-30°C.[11][12][13] | |
| Insufficient aeration or agitation | Increase agitation speed and/or aeration rate to ensure adequate dissolved oxygen levels, which is crucial for aerobic Streptomyces.[14][15] | |
| Nutrient limitation or repression | Ensure that the carbon-to-nitrogen ratio is appropriate. High concentrations of readily metabolizable sugars can sometimes repress secondary metabolite production. | |
| Inconsistent this compound Yields Between Batches | Variability in raw materials | Use high-quality, consistent sources for media components. If using complex media, be aware of batch-to-batch variability. |
| Inconsistent sterilization of media | Ensure consistent and adequate sterilization procedures to avoid degradation of media components. | |
| Inaccurate quantification method | Validate your this compound quantification method (e.g., HPLC, spectrophotometry) for accuracy and reproducibility.[16][17][18][19] |
Frequently Asked Questions (FAQs)
Q1: What are the key media components for optimizing this compound production?
A1: The key media components for this compound production, a polyene macrolide, include a suitable carbon source, nitrogen source, and mineral salts.
-
Carbon Source: Glucose, starch, and glycerol (B35011) are commonly used. The concentration of the carbon source can significantly impact yield.[3][20]
-
Nitrogen Source: Complex nitrogen sources like soybean meal, yeast extract, and peptone often support robust growth and antibiotic production.[1][2][21]
-
Minerals: Phosphate (B84403), magnesium, and trace elements are essential for cell growth and enzyme function.[11]
Q2: What is the optimal pH for this compound fermentation?
A2: While the optimal pH can be strain-specific, most Streptomyces species producing polyene antibiotics favor a pH range of 6.5 to 7.5 for optimal production. It is crucial to monitor and control the pH throughout the fermentation process, as metabolic activities can cause significant pH shifts.[4][5][6][7][8][9][10]
Q3: How do aeration and agitation affect this compound yield?
A3: Streptomyces are aerobic microorganisms, making aeration and agitation critical parameters. Proper agitation ensures homogenous mixing of nutrients and prevents cell sedimentation. Adequate aeration provides the necessary dissolved oxygen for cell respiration and antibiotic biosynthesis. Insufficient oxygen can be a major limiting factor for this compound production.[14][15]
Q4: How can I accurately quantify the this compound concentration in my fermentation broth?
A4: this compound, being a polyene macrolide, can be quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC).[18]
-
Spectrophotometry: This method is rapid and relies on the characteristic UV-Vis absorption spectrum of polyenes. However, it may be less specific if other absorbing compounds are present.[16][17]
-
HPLC: This is a more accurate and specific method. A C18 reverse-phase column is typically used with a suitable mobile phase, and detection is performed using a UV detector at the wavelength of maximum absorbance for this compound.[22][23][24][25][26]
Experimental Protocols
Protocol 1: Optimization of Fermentation Medium
This protocol uses the "one-factor-at-a-time" (OFAT) approach to identify the optimal concentration of key media components.
-
Establish a Basal Medium: Start with a known medium formulation for Streptomyces or a general-purpose fermentation medium.
-
Vary One Factor at a Time:
-
Carbon Source: Prepare flasks with the basal medium, but vary the concentration of the primary carbon source (e.g., glucose at 10, 20, 30, 40, 50 g/L). Keep all other components constant.
-
Nitrogen Source: Using the optimal carbon source concentration from the previous step, vary the concentration of the primary nitrogen source (e.g., soybean meal at 5, 10, 15, 20, 25 g/L).
-
Phosphate Source: Similarly, vary the concentration of the phosphate source (e.g., K2HPO4 at 0.5, 1.0, 1.5, 2.0 g/L).
-
-
Inoculation and Fermentation: Inoculate each flask with a standardized seed culture of your Streptomyces strain. Incubate under consistent conditions (temperature, agitation).
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) for 7-10 days. Measure cell growth (e.g., dry cell weight) and this compound concentration using a validated analytical method.
-
Data Analysis: Plot this compound yield against the concentration of each tested component to determine the optimal concentration for each.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Quantification of this compound
This protocol provides a general framework for quantifying this compound using HPLC.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract this compound from the mycelium using a suitable organic solvent (e.g., methanol (B129727), acetone).
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water, or acetonitrile (B52724) and water, often with a buffer like ammonium (B1175870) acetate. The exact ratio should be optimized for good peak separation.[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (polyenes typically have strong absorbance between 300-400 nm).
-
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared samples. Determine the peak area corresponding to this compound and use the standard curve to calculate the concentration in your samples.
Visualizations
References
- 1. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 2. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. primescholars.com [primescholars.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH effects on 10 Streptomyces spp. growth and sporulation depend on nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. The effects of temperature on growth and production of the antibiotic granaticin by a thermotolerant streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 15. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. migrationletters.com [migrationletters.com]
- 17. Spectrophotometry As A Method To Estimate The Resistance Of Candida Albicans To Polyene Antibiotics | Migration Letters [migrationletters.com]
- 18. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijsrp.org [ijsrp.org]
- 22. This compound A and B: chromatography, structural and configurational studies using HPLC, CCD, 13C (125 MHz) and 1H (500 MHz) NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. Development and validation of an HPLC method for stability evaluation of nystatin | Semantic Scholar [semanticscholar.org]
Dermostatin Purification: A Technical Support Center
Welcome to the technical support center for Dermostatin purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the extraction, isolation, and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work with this polyene macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary purification challenges?
A1: this compound is a polyene macrolide antibiotic, comprised of this compound A and this compound B. Like other polyenes, its purification is challenging due to several inherent physicochemical properties. The primary hurdles include:
-
Poor Solubility: this compound is poorly soluble in water and many common organic solvents, making extraction and handling difficult. It is soluble in aqueous methanol (B129727).
-
Chemical Instability: The polyene structure is highly susceptible to degradation by light, heat, and extreme pH conditions. Exposure to acidic conditions, in particular, can lead to rapid degradation.[1]
-
Aggregation: In aqueous solutions, polyene macrolides have a tendency to form aggregates, which can complicate purification and analysis.
-
Complex Mixtures: this compound is produced as a mixture of related compounds (this compound A and B) by Streptomyces viridogriseus, requiring high-resolution separation techniques to isolate pure components.
Q2: Which solvents are recommended for dissolving and extracting this compound?
A2: For initial dissolution, polar organic solvents are generally most effective. Based on data for similar polyene macrolides, the following solvents can be considered:
-
Methanol and Ethanol: These are commonly used for initial extraction from the fermentation broth.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are excellent solvents for achieving higher concentrations of polyene macrolides.
-
Aqueous Methanol: This is noted as a solvent for this compound.
For extraction from fermentation broth, n-butanol has been shown to be an effective solvent for polyene antibiotics.
Q3: My this compound preparation is degrading during purification. What are the key stability factors to consider?
A3: this compound stability is critical for successful purification. Key factors to control are:
-
Light: Protect all solutions and solid materials from light by using amber glassware or covering containers with aluminum foil. Photodegradation can be rapid.
-
Temperature: Avoid high temperatures. Perform extractions and purifications at room temperature or below whenever possible. Store solutions at low temperatures (e.g., 4°C) for short periods.
-
pH: this compound is sensitive to acidic pH. Maintain neutral or slightly alkaline conditions during extraction and purification to minimize hydrolysis and other degradation reactions.
Q4: What are the most effective methods for purifying this compound to a high degree of purity?
A4: A multi-step approach is typically required to achieve high purity.
-
Solvent Extraction: This is the initial step to isolate this compound from the fermentation broth.
-
Precipitation: Altering the solvent composition or pH can be used to selectively precipitate this compound, thereby removing some impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating this compound A and B and removing closely related impurities. Reversed-phase chromatography is commonly employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Incomplete cell lysis.- Inappropriate solvent selection.- Insufficient solvent volume or extraction time. | - Ensure thorough cell disruption before extraction.- Use a suitable solvent such as n-butanol or aqueous methanol.- Optimize the solvent-to-biomass ratio and extraction duration. |
| Precipitation of this compound during process | - Change in solvent polarity.- Temperature fluctuations.- pH shift to isoelectric point. | - Maintain a consistent solvent system.- Control the temperature of the process.- Buffer the solution to a pH where this compound is soluble. |
| Degradation of this compound (discoloration, loss of activity) | - Exposure to light.- High temperatures.- Inappropriate pH (especially acidic). | - Work in a light-protected environment.- Keep samples cool and avoid heating.- Maintain a neutral or slightly alkaline pH. |
| Poor resolution in HPLC | - Inappropriate column or mobile phase.- Sample overload.- Presence of interfering impurities. | - Optimize the HPLC method (column, mobile phase, gradient).- Reduce the amount of sample injected.- Perform a pre-purification step to remove interfering compounds. |
| Final product is a mixture of this compound A and B | - Insufficient chromatographic separation. | - Employ a high-resolution HPLC column and optimize the gradient elution to achieve baseline separation of the two components. |
Quantitative Data Summary
Table 1: Solubility of Polyene Macrolides in Various Solvents
| Solvent | Solubility | Notes |
| Water | Poorly soluble | Aggregation is common. |
| Methanol | Soluble | Good for initial extraction. |
| Ethanol | Soluble | Used for extraction. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | Useful for preparing stock solutions. |
| Dimethylformamide (DMF) | Highly soluble | Alternative for stock solution preparation. |
| n-Butanol | Good | Effective for extraction from fermentation broth. |
Note: Specific quantitative solubility data for this compound is limited. The data presented is based on the general properties of polyene macrolides.
Table 2: Stability of Polyene Macrolides under Different Conditions
| Condition | Stability | Degradation Products |
| Acidic pH (<5) | Unstable | Hydrolysis products |
| Neutral pH (6-8) | Relatively Stable | Minimal degradation |
| Alkaline pH (>9) | Moderately Stable | Potential for some degradation |
| Elevated Temperature (>40°C) | Unstable | Thermal degradation products |
| Exposure to UV/Visible Light | Highly Unstable | Photodegradation products |
Note: Degradation rates are compound-specific and dependent on the exact conditions.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
Objective: To extract crude this compound from the fermentation broth of Streptomyces viridogriseus.
Materials:
-
Fermentation broth containing this compound
-
n-Butanol
-
Centrifuge and centrifuge bottles
-
Rotary evaporator
-
pH meter and solutions for pH adjustment (e.g., NaOH, HCl)
Procedure:
-
Adjust the pH of the fermentation broth to neutral (pH 7.0) using a suitable acid or base.
-
Add an equal volume of n-butanol to the fermentation broth in a large container.
-
Stir the mixture vigorously for 1-2 hours at room temperature, ensuring thorough mixing of the aqueous and organic phases.
-
Separate the two phases by centrifugation at 4000 x g for 15 minutes.
-
Carefully collect the upper n-butanol layer, which contains the extracted this compound.
-
Concentrate the n-butanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further purified.
Protocol 2: Preparative HPLC Purification of this compound
Objective: To separate this compound A and B and achieve high purity.
Materials:
-
Crude this compound extract
-
HPLC grade methanol and water
-
Preparative HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Dissolve the crude this compound extract in a minimal amount of DMSO, and then dilute with the initial mobile phase (e.g., 50% methanol in water).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative C18 HPLC column with the initial mobile phase.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 50% to 90% methanol in water over 30 minutes.
-
Monitor the elution profile at the characteristic UV absorbance maxima of this compound (around 350-400 nm).
-
Collect the fractions corresponding to the peaks of this compound A and this compound B using a fraction collector.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound A and B.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for low yield in this compound purification.
References
Technical Support Center: Minimizing Cytotoxicity of Novel Antifungal Agent "Compound X" in Experimental Models
Disclaimer: The information provided below is for a hypothetical compound, "Compound X," as a means to illustrate best practices in managing cytotoxicity in experimental settings. These guidelines are based on established principles in cell culture and toxicology.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures, even at low concentrations of Compound X. What are the first steps to troubleshoot this?
A1: When encountering unexpected cytotoxicity, a systematic approach is crucial.
-
Confirm the Finding: Repeat the experiment using a freshly prepared stock solution of Compound X and a new batch of cells to eliminate the possibility of experimental artifacts.
-
Verify Compound Integrity: Ensure the correct compound was used and consider analytical chemistry to check for impurities that might be contributing to toxicity.
-
Evaluate Culture Conditions: Review your cell culture procedures for any deviations from the standard protocol. Check for signs of contamination (bacterial, fungal, or mycoplasma), ensure the correct media formulation was used, and verify incubator settings (temperature, CO2, humidity).[1]
-
Characterize Cell Death: Use specific assays to determine if the cell death is primarily due to apoptosis or necrosis. This can provide initial clues into the mechanism of toxicity.[2][3]
Q2: How can we determine if the observed cytotoxicity of Compound X is an on-target (related to its antifungal mechanism) or off-target effect in our mammalian cell model?
A2: Distinguishing between on-target and off-target effects is a critical step in drug development.[1] Here are some strategies:
-
Target Expression Analysis: Confirm if the molecular target of Compound X is present in your mammalian cell line. If the target is absent, the cytotoxicity is likely an off-target effect.
-
Target Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If cytotoxicity persists after target removal, it strongly suggests an off-target mechanism.[1]
-
Competitive Binding Assays: If a known ligand for the target exists, perform an assay to see if the cytotoxic effect of Compound X can be prevented by the presence of this known ligand.[1]
Q3: Could the solvent used to dissolve Compound X be contributing to the observed cytotoxicity?
A3: Yes, the solvent can be a source of cytotoxicity. It is essential to run a vehicle control (cells treated with the solvent alone at the same concentration used in the experimental wells) to assess the solvent's toxicity. For instance, DMSO, a common solvent, should typically be kept at a final concentration below 0.5% to avoid solvent-induced cell death.[4][5] If the vehicle control shows significant cytotoxicity, consider testing alternative, less toxic solvents.[1]
Q4: How does the confluency and passage number of our cell cultures affect their susceptibility to Compound X?
A4: Cell confluency and passage number can significantly impact experimental results.
-
Confluency: Overly confluent cultures can experience nutrient depletion and waste product accumulation, making them more susceptible to stress and, therefore, to the cytotoxic effects of a compound. Conversely, very sparse cultures may also behave differently. It's crucial to use cells in the logarithmic growth phase and at a consistent seeding density.[4]
-
Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes in cell lines.[6] It is recommended to use cells within a consistent, low passage number range and to regularly obtain fresh stocks from a reputable source like ATCC.[6]
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshoot common issues related to cytotoxicity when working with Compound X.
Issue 1: High cytotoxicity observed across all tested concentrations.
-
Possible Cause:
-
Troubleshooting Steps:
-
Recalculate and Re-prepare: Double-check all calculations and prepare a fresh serial dilution from a new stock aliquot.
-
Assess Compound Stability: Investigate the stability of Compound X in your specific cell culture medium over the time course of your experiment.
-
Check for Contamination: Visually inspect cultures for any signs of microbial contamination and perform mycoplasma testing.[7]
-
Issue 2: High variability in cytotoxicity results between replicate wells.
-
Possible Cause:
-
Inconsistent Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well.[1]
-
"Edge Effects": Wells on the perimeter of the microplate are more prone to evaporation and temperature changes.[4]
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the concentration of Compound X or the number of cells per well.
-
Air Bubbles: Bubbles can interfere with absorbance or fluorescence readings in plate-based assays.[9]
-
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during seeding.
-
Mitigate Edge Effects: Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[4]
-
Review Pipetting Technique: Ensure proper and consistent pipetting.
-
Check for Bubbles: Before reading the plate, inspect for and remove any bubbles.[9]
-
Issue 3: The cytotoxicity of Compound X is not reproducible between experiments.
-
Possible Cause:
-
Variable Cell Health: Using cells at different passage numbers or confluency levels.[4]
-
Inconsistent Incubation Times: Variations in the duration of cell seeding, compound treatment, or assay reagent addition.[4]
-
Reagent Instability: Repeated freeze-thaw cycles of reagents can reduce their efficacy.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a defined passage number range and at a consistent seeding density.[6]
-
Maintain Consistent Timelines: Adhere strictly to the established incubation times for all steps of the experiment.[4]
-
Use Fresh Reagents: Prepare fresh reagents when possible or aliquot stock solutions to avoid multiple freeze-thaw cycles.[4]
-
Data Presentation
Table 1: Hypothetical Cytotoxicity (IC50) of Compound X in Various Cell Lines
The following table provides an example of how to present quantitative cytotoxicity data. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 | 85.2 | 65.7 |
| HepG2 | Human Hepatocellular Carcinoma | 75.4 | 52.1 | 30.9 |
| A549 | Human Lung Carcinoma | 68.9 | 45.3 | 25.1 |
| HaCaT | Human Keratinocyte | > 100 | 92.5 | 78.3 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Target cell line
-
Complete cell culture medium
-
Compound X
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Compound X and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.[10]
Materials:
-
Target cell line
-
Complete cell culture medium
-
Compound X
-
LDH assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. akadeum.com [akadeum.com]
- 3. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. promegaconnections.com [promegaconnections.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Dermostatin In Vitro Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro activity of Dermostatin by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the in vitro antifungal activity of this compound?
There is limited specific data available for the optimal pH of this compound. However, as this compound is a polyene macrolide antibiotic, its activity is expected to be pH-sensitive. For Nystatin, a structurally related polyene, the optimal stability is observed between pH 5 and 7, with higher activity noted between pH 6 and 8.[1] It is recommended to perform a pH optimization experiment for this compound within a similar range (pH 5.0-8.0) to determine the ideal condition for your specific fungal strain and assay system.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Polyene macrolide antibiotics are known for their poor stability in aqueous solutions, which is further influenced by pH.[2] Extreme pH values can lead to the degradation of the molecule. For the related compound Nystatin, stability is highest in the pH range of 5 to 7.[1] It is crucial to prepare fresh solutions of this compound for each experiment and to use buffered solutions to maintain a stable pH throughout the assay.
Q3: Can I use strong acids or bases like HCl and NaOH to adjust the pH of my media?
While it is possible to use sterile solutions of strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) to adjust the pH of your culture medium, it is generally not recommended for sensitive assays. The addition of a small amount of a strong acid or base can cause a significant and rapid change in pH, potentially leading to localized denaturation of proteins or degradation of pH-sensitive compounds like this compound. The use of biological buffers is the preferred method for more stable and precise pH control.
Q4: What type of buffer should I use to maintain a stable pH in my this compound in vitro assay?
The choice of buffer is critical for maintaining a stable pH environment. A citrate-phosphate buffer is a common choice for controlling pH in antimicrobial susceptibility testing. Other biological buffers such as MES, MOPS, or HEPES can also be used, depending on the desired pH range and compatibility with your experimental setup. It is essential to ensure that the chosen buffer does not interfere with the activity of this compound or the growth of the target fungus.
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.
-
Possible Cause: Inconsistent pH of the culture medium.
-
Troubleshooting Steps:
-
Standardize Media Preparation: Implement a strict protocol for preparing your culture medium, including a mandatory pH measurement for every batch after sterilization and cooling.
-
Use Buffered Media: Incorporate a suitable biological buffer (e.g., citrate-phosphate buffer) into your medium to maintain a stable pH throughout the experiment.
-
Calibrate pH Meter: Ensure your pH meter is calibrated regularly with fresh, high-quality calibration buffers.
-
Monitor pH: If possible, measure the pH of your culture medium at the beginning and end of the incubation period to check for significant shifts.
-
Issue 2: No observable antifungal activity of this compound.
-
Possible Cause 1: Degradation of this compound due to inappropriate pH.
-
Troubleshooting Steps:
-
Verify pH of Stock Solution and Media: Check the pH of your this compound stock solution and the final assay medium. As polyenes are sensitive to pH extremes, ensure the pH is within a range of approximately 5.0 to 8.0.
-
Prepare Fresh Solutions: this compound, like other polyenes, is unstable in aqueous solutions. Prepare fresh solutions immediately before each experiment.
-
pH Optimization Assay: Conduct a preliminary experiment to test the activity of this compound across a pH gradient (e.g., pH 5.0, 6.0, 7.0, 8.0) to identify the optimal pH for your specific fungal strain.
-
-
Possible Cause 2: Inactivation due to light or temperature.
-
Troubleshooting Steps:
-
Protect from Light: Polyene macrolides can be light-sensitive. Protect your this compound solutions from light by using amber tubes or wrapping containers in foil.
-
Proper Storage: Store this compound stock solutions at the recommended temperature (typically -20°C or lower) and avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Buffered Culture Medium
This protocol describes the preparation of a buffered culture medium for use in this compound antifungal susceptibility testing.
-
Prepare Culture Medium: Prepare your desired fungal culture medium (e.g., RPMI-1640) according to the manufacturer's instructions.
-
Prepare Buffer Stock Solutions:
-
For a citrate-phosphate buffer, prepare stock solutions of 0.1 M citric acid and 0.2 M dibasic sodium phosphate.
-
-
Adjust pH:
-
Divide the prepared culture medium into sterile containers for each desired pH value.
-
While stirring, slowly add the acidic or basic buffer stock solution to each container until the target pH is reached. Monitor the pH continuously with a calibrated pH meter.
-
The table below provides an example of volumes to mix for a citrate-phosphate buffer to achieve different pH values.
-
-
Sterilization: Sterilize the pH-adjusted media by filtration (0.22 µm filter) to avoid pH shifts that can occur during autoclaving.
-
Final pH Verification: After sterilization, aseptically take a small aliquot to confirm the final pH.
Table 1: Example of Citrate-Phosphate Buffer Preparation for 100 mL of Culture Medium
| Target pH | 0.1 M Citric Acid (mL) | 0.2 M Na₂HPO₄ (mL) |
| 5.0 | 48.5 | 51.5 |
| 6.0 | 36.8 | 63.2 |
| 7.0 | 17.6 | 82.4 |
| 8.0 | 5.0 | 95.0 |
Note: These are approximate volumes. The final pH should always be verified with a calibrated pH meter and adjusted as necessary.
Protocol 2: Determining the Effect of pH on this compound MIC using Broth Microdilution
This protocol outlines the steps to assess the in vitro activity of this compound at different pH values.
-
Prepare pH-Adjusted Media: Prepare aliquots of your chosen culture medium buffered at various pH values (e.g., 5.0, 6.0, 7.0, 8.0) as described in Protocol 1.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in each of the pH-adjusted media to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines). The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum) for each pH value.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific fungal species being tested.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
Visualizations
Caption: Workflow for Determining the Optimal pH for this compound Activity.
Caption: Hypothetical Mechanism of Action for a Polyene Antifungal like this compound.
References
Validation & Comparative
Dermostatin and Amphotericin B: A Comparative Analysis of Two Polyene Antifungals
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and toxicological profiles of Dermostatin and Amphotericin B.
This guide provides a detailed comparative analysis of this compound and Amphotericin B, two potent polyene antifungal agents. Both compounds share a common mechanism of action by targeting ergosterol (B1671047), a critical component of the fungal cell membrane, leading to cell death. However, differences in their chemical structures may influence their antifungal spectrum, efficacy, and toxicity profiles. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key cellular pathways to facilitate a deeper understanding of these two important antifungals.
Mechanism of Action: Targeting the Fungal Cell Membrane
This compound and Amphotericin B are both classified as polyene macrolide antibiotics. Their primary antifungal activity stems from their high affinity for ergosterol, the principal sterol in fungal cell membranes. In contrast, they exhibit a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which forms the basis for their selective toxicity.
The binding of these polyenes to ergosterol disrupts the integrity of the fungal cell membrane in two proposed ways:
-
Pore Formation: The aggregation of polyene-ergosterol complexes within the membrane leads to the formation of transmembrane channels or pores. This results in the leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, and small organic molecules, ultimately leading to fungal cell death.
-
Ergosterol Sequestration: A more recent model suggests that these polyenes act as "ergosterol sponges," extracting ergosterol from the lipid bilayer. The depletion of ergosterol disrupts critical membrane functions, including the activity of membrane-bound enzymes and signaling pathways, contributing to cell death.
Beyond direct membrane damage, Amphotericin B has been shown to induce apoptosis-like cell death in fungi. This process is often associated with the production of reactive oxygen species (ROS), leading to downstream cellular damage. While not explicitly studied for this compound, its structural similarity to Amphotericin B suggests it may induce similar apoptotic pathways.
Signaling Pathway for Polyene-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by Amphotericin B, leading to apoptosis in fungal cells.
Caption: Proposed signaling pathway of Amphotericin B-induced apoptosis in fungal cells.
Comparative Antifungal Spectrum and Efficacy
While both this compound and Amphotericin B exhibit broad-spectrum antifungal activity, historical in vivo studies suggest potential differences in their efficacy against specific fungal pathogens.
In Vivo Comparative Data (Gordee & Butler, 1971)
A key comparative study conducted in a murine model provides the most direct, albeit dated, evidence of their relative in vivo efficacy.
| Fungal Pathogen | This compound Efficacy | Amphotericin B Efficacy |
| Cryptococcus neoformans | Comparable | Comparable |
| Blastomyces dermatitidis | Comparable | Comparable |
| Candida albicans | Less Effective | More Effective |
| Histoplasma capsulatum | Less Effective | More Effective |
Note: This data is derived from a single 1971 study and should be interpreted with caution. Modern comparative studies with standardized methodologies are lacking.
Quantitative In Vitro Susceptibility
Amphotericin B MIC Ranges
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.125 - 1.0 |
| Candida glabrata | 0.125 - 1.0 |
| Candida parapsilosis | 0.03 - 1.0 |
| Candida tropicalis | 0.125 - 1.0 |
| Candida krusei | 0.25 - 2.0 |
| Cryptococcus neoformans | 0.125 - 1.0 |
| Aspergillus fumigatus | 0.25 - 2.0 |
| Blastomyces dermatitidis | ≤0.03 - 1.0 |
| Histoplasma capsulatum | 0.06 - 1.0 |
Note: MIC values can vary depending on the specific isolate, testing methodology (e.g., CLSI vs. EUCAST), and medium used.
Toxicological Profile
A significant limiting factor for the clinical use of polyene antifungals is their potential for host toxicity, primarily nephrotoxicity. This toxicity is attributed to their interaction with cholesterol in mammalian cell membranes.
Amphotericin B: The toxicity of Amphotericin B is well-documented and includes infusion-related reactions (fever, chills) and dose-dependent nephrotoxicity. Lipid-based formulations of Amphotericin B have been developed to mitigate these toxic effects by altering the drug's pharmacokinetic and pharmacodynamic properties.
This compound: Specific toxicological data for this compound, such as LD50 values, is not available in the reviewed literature. The 1971 in vivo study by Gordee and Butler noted that this compound was administered parenterally, suggesting a toxicity profile that allowed for systemic administration, but a direct comparison of toxicity with Amphotericin B was not detailed.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a final concentration of 0.5 to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.
In Vivo Efficacy Murine Model (General Protocol)
Animal models are essential for evaluating the in vivo efficacy of antifungal agents.
Caption: General workflow for an in vivo antifungal efficacy study in a murine model.
Key Steps:
-
Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen.
-
Treatment: At a specified time post-infection, treatment with the antifungal agent (e.g., this compound or Amphotericin B) is initiated. Different dose levels are typically evaluated.
-
Monitoring: Animals are monitored daily for signs of illness and survival.
-
Fungal Burden: At the end of the study, or at specific time points, target organs are harvested to determine the fungal burden (e.g., by colony-forming unit counts).
-
Outcome Assessment: The efficacy of the treatment is assessed by comparing survival rates and the reduction in fungal burden between the treated and control groups.
Conclusion
This compound and Amphotericin B are both potent polyene antifungals that function by disrupting the fungal cell membrane through interaction with ergosterol. While Amphotericin B has been extensively studied and remains a cornerstone of antifungal therapy for severe infections, data on this compound is sparse and largely historical. The available in vivo evidence suggests that this compound has a comparable spectrum of activity to Amphotericin B against some fungi, but may be less effective against others.
The lack of modern, quantitative in vitro susceptibility and comprehensive toxicity data for this compound is a significant knowledge gap. Further research, including head-to-head in vitro and in vivo studies using standardized methodologies, is required to fully elucidate the comparative efficacy and safety of this compound relative to Amphotericin B. Such studies would be invaluable for the drug development community in assessing the potential of this compound and other polyene antibiotics as viable therapeutic alternatives.
Dermostatin vs. Fluconazole: A Comparative Analysis of Efficacy Against Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal agents dermostatin and fluconazole (B54011), with a focus on their efficacy against Candida species. Due to the limited availability of recent experimental data for this compound, this guide leverages data for the broader polyene antibiotic class, primarily represented by nystatin (B1677061), to provide a comparative framework.
Executive Summary
This compound, a polyene antibiotic, and fluconazole, a triazole antifungal, represent two distinct classes of drugs that combat Candida infections through different mechanisms of action. This compound, like other polyenes, directly targets the fungal cell membrane's integrity by binding to ergosterol, leading to cell leakage and death.[1][2] In contrast, fluconazole inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting membrane formation and function. This fundamental difference in their mechanisms influences their spectrum of activity, efficacy, and potential for resistance.
Quantitative Efficacy Data
The following table summarizes the in vitro susceptibility of Candida albicans to a representative polyene (nystatin) and fluconazole. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal efficacy, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Antifungal Agent | Class | Target Candida Species | Representative MIC Range (µg/mL) |
| This compound (as a Polyene) | Polyene | Candida albicans | 4 - 8 (Nystatin)[3] |
| Fluconazole | Triazole | Candida albicans | 0.25 - 4.0[4] |
Note: The MIC values for this compound are represented by data for nystatin due to the scarcity of recent, specific studies on this compound. MIC values can vary depending on the specific Candida strain and the testing methodology.
Mechanism of Action
The distinct mechanisms of action of polyenes (this compound) and azoles (fluconazole) are crucial for understanding their antifungal effects and potential for synergistic or antagonistic interactions.
This compound (Polyene)
This compound is a member of the polyene class of antibiotics.[1] The primary mechanism of action for polyenes involves binding to ergosterol, a sterol unique to fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, which ultimately results in fungal cell death.[1][2]
References
- 1. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and susceptibility testing of oral candidiasis in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Mechanisms: A Focus on Genetic Validation
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the mechanisms of action for two major classes of antifungal drugs: polyenes, represented by Dermostatin and Amphotericin B, and echinocandins, represented by Caspofungin. The focus is on the validation of these mechanisms through genetic studies, offering insights for researchers and professionals in drug development.
Introduction to this compound and Polyene Antifungals
This compound is a polyene antifungal agent.[1] Polyenes as a class are characterized by a unique macrolide ring structure with alternating double bonds.[2] Their primary mechanism of action involves disrupting the fungal cell membrane.[2][3][4][5] They achieve this by binding to ergosterol (B1671047), a sterol unique to fungal cell membranes, leading to the formation of pores or channels.[4][5] This disrupts membrane integrity, causing leakage of essential intracellular ions and small molecules, ultimately resulting in fungal cell death.[2][5] This targeted interaction with ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol instead.[2][4] While detailed genetic validation studies specifically for this compound are not extensively documented in publicly accessible literature, the mechanism of the well-studied polyene, Amphotericin B (AmB), provides a genetically validated model for this class.
Section 1: Comparison of Genetically Validated Mechanisms of Action
The primary targets of polyenes and echinocandins differ fundamentally, a fact that has been extensively validated through genetic studies.
Polyenes (Amphotericin B as a proxy for this compound): Targeting Ergosterol in the Fungal Membrane
The central role of ergosterol in the mechanism of AmB has been confirmed through genetic manipulation of the ergosterol biosynthesis pathway.
-
Genetic Evidence: Studies using mutants of Saccharomyces cerevisiae with deletions in various ERG genes (e.g., erg3, erg6, erg11) have demonstrated decreased susceptibility to AmB.[6] These mutations alter the sterol composition of the cell membrane, reducing the primary target for AmB and thereby conferring resistance. Genome-wide association studies (GWAS) in Aspergillus fumigatus have identified single-nucleotide polymorphisms (SNPs) in genes related to ergosterol biosynthesis that are associated with AmB resistance.[7][8] Furthermore, deletion of the gene encoding UDP-glucose:glycoprotein glucosyltransferase (UGGT) has been shown to alter the cell wall and lead to AmB resistance in some fungi.[6][9]
Echinocandins (Caspofungin): Targeting Cell Wall Synthesis
Echinocandins, such as Caspofungin, act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[10][11] This is achieved through the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[10]
-
Genetic Evidence: The direct target of echinocandins has been unequivocally identified through genetic studies. Mutations in the FKS1 and FKS2 genes, which encode subunits of the β-(1,3)-D-glucan synthase complex, are the primary mechanism of acquired resistance to Caspofungin in Candida albicans and other fungi.[12][13][14] Gene knockout studies have shown that disruption of FKS1 can lead to increased susceptibility to Caspofungin.[15] Conversely, specific point mutations within "hot spot" regions of the FKS1 gene confer high-level resistance.[12][16] Genomic screening of the S. cerevisiae deletion mutant collection has identified numerous genes, many involved in cell wall integrity and maintenance, that influence susceptibility to Caspofungin when deleted.[11][17]
Section 2: Quantitative Data Comparison
The following table summarizes the antifungal activity of Amphotericin B and Caspofungin against various fungal species, as demonstrated by Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Primary Target |
| Amphotericin B | Candida albicans | 0.5 - 2.0 | Ergosterol |
| Aspergillus fumigatus | 0.25 - 2.0 | Ergosterol | |
| Cryptococcus neoformans | 0.125 - 1.0 | Ergosterol | |
| Caspofungin | Candida albicans | 0.015 - 0.5 | β-(1,3)-D-glucan synthase |
| Aspergillus fumigatus | 0.015 - 0.25 | β-(1,3)-D-glucan synthase | |
| Candida glabrata | 0.03 - 0.25 | β-(1,3)-D-glucan synthase |
Note: MIC values can vary depending on the specific strain and testing methodology.
Section 3: Detailed Experimental Protocols
1. Gene Knockout in Saccharomyces cerevisiae via Homologous Recombination
This protocol describes a common method for creating a gene deletion in yeast to study its role in drug susceptibility.
-
Objective: To replace a target gene (e.g., an ERG gene or FKS1) with a selectable marker cassette.
-
Materials: Yeast strain, plasmid containing a selectable marker (e.g., kanMX), high-fidelity DNA polymerase, custom primers, reagents for PCR and yeast transformation (Lithium Acetate/PEG method).
-
Procedure:
-
Primer Design: Design PCR primers with 5' ends that are homologous to the regions immediately upstream and downstream of the target gene's open reading frame (ORF), and 3' ends that anneal to the selectable marker cassette on the plasmid.[18]
-
PCR Amplification: Amplify the selectable marker cassette using the designed primers. This generates a linear DNA fragment with the marker gene flanked by sequences homologous to the target locus.[19]
-
Yeast Transformation: Transform competent yeast cells with the purified PCR product using the lithium acetate/PEG method.[18][20]
-
Selection: Plate the transformed cells on a medium containing the appropriate antibiotic (e.g., G418 for the kanMX marker) to select for cells that have successfully integrated the cassette.
-
Verification: Confirm the correct gene deletion by performing colony PCR on the genomic DNA of the transformants using primers that flank the target gene locus.[20]
-
2. Broth Microdilution MIC Assay
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[21][22]
-
Objective: To determine the lowest concentration of an antifungal drug that inhibits the visible growth of a fungal isolate.
-
Materials: 96-well microtiter plates, fungal isolate, appropriate liquid culture medium (e.g., RPMI 1640), antifungal agent, spectrophotometer.
-
Procedure:
-
Drug Dilution Series: Prepare a two-fold serial dilution of the antifungal agent in the microtiter plate wells.[22][23]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate, adjusted to a 0.5 McFarland standard.[22]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.[23]
-
Incubation: Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours.[23]
-
MIC Determination: The MIC is determined as the lowest drug concentration in which there is no visible growth, or a significant reduction in growth (e.g., ≥50% for azoles and echinocandins) compared to the growth control.[21] This can be assessed visually or by reading the optical density with a spectrophotometer.[24]
-
Section 4: Visualizing Mechanisms and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. The antifungal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyene-Based Derivatives with Antifungal Activities [mdpi.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Frontiers | Identifying genetic variants associated with amphotericin B (AMB) resistance in Aspergillus fumigatus via k-mer-based GWAS [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identifying genetic variants associated with amphotericin B (AMB) resistance in Aspergillus fumigatus via k-mer-based GWAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fks1 and Fks2 Are Functionally Redundant but Differentially Regulated in Candida glabrata: Implications for Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the FKS1 gene of Candida albicans as the essential target of 1,3-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Fks1p and Matrix Glucan in Candida albicans Biofilm Resistance to an Echinocandin, Pyrimidine, and Polyene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Genomic Approach to Identification of Mutations Affecting Caspofungin Susceptibility in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. yeastorfanproject.com [yeastorfanproject.com]
- 20. Single-Step Gene Knockout of the SUC2 Gene in Saccharomyces cerevisiae : A Laboratory Exercise for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. journals.asm.org [journals.asm.org]
Dermostatin A vs. Dermostatin B: A Head-to-Head Comparison of Antifungal Activity
A comprehensive review of available data on the individual antifungal activities of Dermostatin A and this compound B, components of the polyene antibiotic this compound.
This compound, a polyene antibiotic complex produced by Streptomyces viridogriseus, is known for its antifungal properties. This complex is primarily composed of two active congeners, this compound A and this compound B. While the antifungal activity of the this compound mixture is documented, a detailed head-to-head comparison of the individual potencies of this compound A and this compound B has been challenging due to the limited availability of studies on the separated components. This guide synthesizes the current understanding of their activities and mechanisms of action, highlighting the need for further research to elucidate their individual contributions.
Structural and Compositional Overview
This compound is a mixture of two closely related polyene macrolides, this compound A (C₄₀H₆₄O₁₁) and this compound B (C₄₁H₆₆O₁₁). As polyenes, their structure features a large macrolide ring with a hydrophobic polyene region and a hydrophilic polyhydroxyl region. This amphipathic nature is crucial for their antifungal activity.
Mechanism of Action: The Polyene Hallmark
As members of the polyene class of antibiotics, both this compound A and this compound B are presumed to exert their antifungal effects by targeting ergosterol (B1671047), a vital sterol component of the fungal cell membrane. The binding of the polyene to ergosterol disrupts the integrity of the cell membrane, leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death.
Comparative Antifungal Activity: An Information Gap
A thorough review of the scientific literature reveals a significant gap in the head-to-head comparison of the antifungal activities of purified this compound A and this compound B. Most studies have evaluated the antifungal spectrum and potency of the naturally occurring this compound mixture. While it is established that this mixture possesses activity against a range of fungi, including pathogenic yeasts and molds, the specific contribution of each component to this activity remains largely unquantified in publicly available research.
Quantitative Data Summary
Due to the lack of studies performing direct comparative assays on the purified forms of this compound A and this compound B, a quantitative comparison table of their Minimum Inhibitory Concentrations (MICs) cannot be provided at this time. Research is needed to isolate these components and evaluate their individual antifungal potencies against a panel of clinically relevant fungal pathogens.
Experimental Protocols: A General Framework
While specific protocols for comparing this compound A and B are not available, the following outlines a standard experimental workflow for determining and comparing the in vitro antifungal activity of new compounds, which would be applicable in future studies.
Workflow for Comparative Antifungal Susceptibility Testing
Detailed Methodologies
-
Fungal Strains and Culture Conditions: A panel of clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans) would be cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 30-35°C.
-
Inoculum Preparation: Fungal colonies would be suspended in sterile saline or RPMI-1640 medium, and the turbidity adjusted to a 0.5 McFarland standard to achieve a standardized inoculum density.
-
Broth Microdilution Assay: This assay would be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Serial twofold dilutions of purified this compound A and this compound B would be prepared in 96-well microtiter plates containing RPMI-1640 medium.
-
Each well would be inoculated with the standardized fungal suspension.
-
The plates would be incubated at 35°C for 24 to 48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the microorganism. The results would be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
While this compound as a complex is recognized for its antifungal properties, there is a clear lack of publicly available data directly comparing the in vitro or in vivo activities of its individual components, this compound A and this compound B. To provide a definitive comparison for researchers and drug development professionals, future studies should focus on the purification of these two compounds and the subsequent head-to-head evaluation of their antifungal potency against a broad range of fungal pathogens using standardized susceptibility testing methods. Such data would be invaluable for understanding the structure-activity relationship within the this compound complex and could guide the development of new, more effective polyene antifungal agents.
In Vitro Comparative Analysis of Dermostatin and Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the polyene antifungal agent Dermostatin with a selection of new-generation antifungal drugs: Isavuconazole (triazole), Rezafungin (echinocandin), Olorofim (orotomide), and Mandimycin (polyene). The comparison focuses on their mechanisms of action and in vitro efficacy, supported by available experimental data.
Introduction to this compound and New Antifungal Agents
This compound is a polyene antifungal antibiotic derived from Streptomyces viridogriseus, consisting of this compound A and B. Its antifungal properties, known since the mid-20th century, stem from its interaction with the fungal cell membrane. While historically significant, the availability of recent, standardized in vitro susceptibility data for this compound is limited, making direct quantitative comparisons with contemporary agents challenging.
The newer antifungal agents included in this guide have been developed to address the challenges of drug resistance and to provide broader and more potent treatment options for invasive fungal infections.
Comparative Mechanisms of Action
The antifungal agents discussed herein employ diverse strategies to combat fungal pathogens, targeting distinct cellular components and pathways.
The Polyene Class: this compound and Mandimycin
Polyene antifungals exert their effect by directly targeting the fungal cell membrane, leading to a loss of integrity and cell death.
-
This compound : As a conventional polyene, this compound binds to ergosterol (B1671047), a primary sterol in the fungal cell membrane. This binding leads to the formation of pores, which disrupt the membrane's barrier function.
-
Mandimycin : This novel polyene also targets the fungal cell membrane but exhibits a preference for phospholipids (B1166683) over ergosterol. This alternative binding target may confer activity against fungal strains that have developed resistance to ergosterol-binding polyenes.
The Triazole Class: Isavuconazole
The triazole class of antifungals interferes with the synthesis of ergosterol. Isavuconazole specifically inhibits the fungal cytochrome P450 enzyme 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol compromises the structure and function of the fungal cell membrane.
The Echinocandin Class: Rezafungin
Echinocandins target the fungal cell wall, a structure not present in mammalian cells. Rezafungin inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. This inhibition results in a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.
The Orotomide Class: Olorofim
Olorofim is the first in a new class of antifungals, the orotomides. It has a unique mechanism of action, inhibiting the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA, RNA, and protein synthesis. By blocking this pathway, Olorofim effectively halts fungal proliferation.
In Vitro Efficacy: A Comparative Summary
The following tables summarize the in vitro activity of the newer antifungal agents against a range of clinically relevant fungal pathogens, based on Minimum Inhibitory Concentration (MIC) data from recent studies.
Disclaimer on this compound Data: Directly comparable, standardized MIC data for this compound is not available in recent literature. Historical accounts describe a broad spectrum of activity, but a quantitative comparison in the following tables is not feasible.
Table 1: In Vitro Activity Against Common Candida Species
| Antifungal Agent | Candida albicans (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL) | Candida glabrata (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL) | Candida parapsilosis (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL) | Candida krusei (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL) | Candida auris (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL) |
| Isavuconazole | ≤0.008 - 1 / 0.015 / 0.03 | 0.015 - 8 / 0.25 / 1 | 0.008 - 0.5 / 0.03 / 0.12 | 0.03 - 2 / 0.25 / 0.5 | 0.015 - 4 / 1 / 2 |
| Rezafungin | 0.008 - 0.25 / 0.03 / 0.06 | 0.015 - 0.5 / 0.06 / 0.12 | 0.12 - 4 / 1 / 2 | 0.03 - 0.5 / 0.12 / 0.25 | 0.03 - 1 / 0.125 / 0.25 |
| Olorofim | Not Active | Not Active | Not Active | Not Active | Not Active |
| Mandimycin | 0.25 - 2 / - / - | 0.5 - 2 / - / - | 0.5 - 2 / - / - | 1 - 2 / - / - | 0.5 - 1 / - / - |
Table 2: In Vitro Activity Against Aspergillus and Cryptococcus Species
| Antifungal Agent | Aspergillus fumigatus (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL) | Aspergillus flavus (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL) | Aspergillus terreus (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL) | Cryptococcus neoformans (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL) |
| Isavuconazole | 0.12 - 4 / 1 / 1 | 0.25 - 2 / 1 / 2 | 0.12 - 2 / 0.5 / 1 | 0.015 - 0.5 / 0.06 / 0.12 |
| Rezafungin | Not Generally Active | Not Generally Active | Not Generally Active | Not Active |
| Olorofim | 0.004 - 0.06 / 0.016 / 0.03 | 0.008 - 0.125 / 0.03 / 0.06 | 0.008 - 0.125 / 0.03 / 0.06 | Not Active |
| Mandimycin | 2 / - / - | - | - | 0.125 / - / - |
Standardized Experimental Protocols for In Vitro Testing
The in vitro susceptibility data for the new antifungal agents are predominantly generated using the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI).
CLSI M27: Antifungal Susceptibility Testing of Yeasts
This protocol provides a reference method for testing the susceptibility of yeast isolates, including Candida and Cryptococcus species.
Core Methodology:
-
Inoculum Standardization: A suspension of the yeast is prepared and adjusted to a 0.5 McFarland turbidity standard, followed by dilution in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium.
-
Incubation: The plates are incubated at 35°C. The duration of incubation is typically 24-48 hours for Candida species and 72 hours for Cryptococcus neoformans.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a predefined level of growth inhibition (e.g., ≥50% for azoles) compared to a drug-free control.
CLSI M38: Antifungal Susceptibility Testing of Filamentous Fungi
This standard outlines the methodology for testing the susceptibility of molds like Aspergillus species.
Core Methodology:
-
Inoculum Standardization: A suspension of conidia is prepared and the concentration is adjusted to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.
-
Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates.
-
Incubation: The plates are incubated at 35°C for 48 to 72 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that results in 100% inhibition of growth.
Visualized Mechanisms and Workflows
Caption: Overview of the cellular targets of major antifungal classes.
Caption: Standardized workflow for antifungal susceptibility testing.
Comparative Analysis of Nystatin's In Vitro Activity Against Clinical Fungal Isolates
A comprehensive guide for researchers and drug development professionals on the minimum inhibitory concentration (MIC) data of Nystatin (B1677061) compared with other prominent antifungal agents. This report includes detailed experimental protocols and a visual representation of the polyene antifungal mechanism of action.
Note: Initial searches for "Dermostatin" did not yield specific MIC data. Given the similarity in name and class of drug, this guide focuses on Nystatin, a widely studied polyene antifungal, to provide a relevant and data-supported comparison.
Nystatin, a polyene antifungal agent derived from Streptomyces noursei, has been a longstanding therapeutic option for a variety of fungal infections, particularly those caused by Candida species.[1][2] Its clinical application is primarily topical for mucosal and cutaneous candidiasis due to systemic toxicity when administered parenterally.[2] This guide provides a statistical overview of Nystatin's in vitro efficacy, measured by Minimum Inhibitory Concentration (MIC), against a range of clinical fungal isolates. The data is presented in comparison with other key antifungal drugs, including Amphotericin B, Fluconazole (B54011), and Terbinafine, to offer a clear perspective on its relative performance.
Comparative MIC Data of Antifungal Agents
The following tables summarize the MIC values of Nystatin and other antifungal agents against various clinical isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater antifungal potency.
| Antifungal Agent | Fungal Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Nystatin | Candida spp. | - | 2 | 0.06 to >16 |
| Liposomal Nystatin | Candida spp. | - | 1 | 0.06 to >16 |
| Amphotericin B | Candida spp. | - | - | 0.078 to 4 |
| Fluconazole | Candida spp. | - | - | 0.125 to 64 |
| Terbinafine | Trichophyton mentagrophytes | - | - | 0.06 - 0.25 |
| Terbinafine | Trichophyton rubrum | - | - | 0.06 - 0.25 |
| Griseofulvin | Trichophyton mentagrophytes | - | - | 0.125 - 0.5 |
| Griseofulvin | Trichophyton rubrum | - | - | 0.125 - 0.5 |
| Itraconazole (B105839) | Dermatophytes | - | - | ≤0.125 |
| Luliconazole | Dermatophytes | - | 0.003 | - |
MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[1][3][4]
In-Depth Comparison of Polyene Antifungals
A study comparing various formulations of polyene antifungals against 120 clinical yeast isolates provided the following mean MIC values, highlighting the relative in vitro activity of Nystatin and its liposomal formulation.[5]
| Antifungal Agent | Mean MIC (mg/L) |
| Nystatin | 0.54 |
| Liposomal Nystatin | 0.96 |
| Amphotericin B desoxycholate | 0.43 |
| Amphotericin B lipid complex (ABLC) | 0.65 |
| Amphotericin B cholesteryl sulphate (ABCD) | 0.75 |
| Liposomal amphotericin B (LAB) | 1.07 |
| Itraconazole | 0.33 |
| Fluconazole | 5.53 |
These results indicate that Nystatin demonstrates potent in vitro activity against medically important yeasts, comparable to other polyene drugs and itraconazole, and significantly more active than fluconazole.[5]
Experimental Protocols
The determination of MIC values is crucial for assessing the in vitro susceptibility of fungal isolates to antifungal agents. The methodologies for these experiments are standardized to ensure reproducibility and comparability of data across different laboratories.
Broth Microdilution Method for Yeasts (CLSI M27-A)
The Clinical and Laboratory Standards Institute (CLSI) M27-A guideline is a widely accepted standard for antifungal susceptibility testing of yeasts.[1]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]
-
Antifungal Agent Preparation: The antifungal agents are prepared in serial twofold dilutions in a 96-well microtiter plate. The concentration ranges tested for Nystatin and liposomal Nystatin are typically from 0.03 to 16 μg/ml.[1]
-
Incubation: The microtiter plates containing the fungal inoculum and serially diluted antifungal agents are incubated at a specified temperature, usually 35°C, for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (containing no antifungal agent).
Broth Microdilution Method for Dermatophytes (CLSI M38-A2)
For filamentous fungi like dermatophytes, the CLSI M38-A2 document provides the standardized methodology.[3][6]
-
Inoculum Preparation: Conidia from the dermatophyte cultures are harvested and the suspension is adjusted to a specific concentration.
-
Testing Procedure: The subsequent steps of serial dilution of antifungal agents and incubation are similar to the method for yeasts.
-
Endpoint Reading: The MIC is read visually as the lowest concentration that shows no visible growth or a significant reduction in growth.
Mechanism of Action: Polyene Antifungals
The primary mechanism of action for polyene antifungals like Nystatin and Amphotericin B involves their interaction with ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[7]
Caption: Mechanism of action of Nystatin.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the typical workflow for determining the MIC of an antifungal agent against clinical fungal isolates.
References
- 1. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of In Vitro Antifungal Activities of Free and Liposome-Encapsulated Nystatin with Those of Four Amphotericin B Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of In vitro Susceptibility Profile of Dermatophytes Against 8 Antifungal Agents: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro antifungal activity of liposomal nystatin in comparison with nystatin, amphotericin B cholesteryl sulphate, liposomal amphotericin B, amphotericin B lipid complex, amphotericin B desoxycholate, fluconazole and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Identification and Antifungal Susceptibility Patterns of Clinical Dermatophytes Following CLSI and EUCAST Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antifungal effect of amphotericin B in comparison with nystatin on Candida species derived from patients undergoing head-and-neck radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC for Dermostatin Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Dermostatin, a polyene macrolide antifungal agent. Experimental data from closely related polyene macrolides, such as Nystatin, are used to illustrate the principles of HPLC method validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is a widely accepted and reliable method for determining the purity of polyene macrolide antibiotics.[1] Its high resolution and sensitivity allow for the separation and quantification of the main component from its impurities and degradation products.
A typical validated HPLC method for a polyene macrolide involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile.[2][3] Detection is commonly performed using a UV-Vis detector at a wavelength where the polyene chromophore exhibits maximum absorbance.[4]
Experimental Protocol: Validated HPLC Method for Polyene Macrolide Purity
This protocol is based on established methods for similar polyene macrolides and serves as a robust starting point for the validation of a this compound-specific method.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.0) in a gradient elution
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 305 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Parameters:
The following parameters must be assessed to ensure the method is suitable for its intended purpose:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by stress testing (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradation products and show that they are well-separated from the main peak.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish the linear range.[2][6]
-
Accuracy: The closeness of test results to the true value. This is often determined by spiking a placebo with known amounts of the API at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: HPLC Method Validation for a Polyene Macrolide
The following table summarizes typical validation results for an HPLC method for a polyene macrolide, demonstrating its suitability for purity assessment.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from placebo or degradation products | Peak purity of the main peak is greater than 99% |
| Linearity (R²) | ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| LOD | Signal-to-Noise ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for varied parameters | All variations resulted in % RSD < 1.5% |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be used for the purity assessment of polyene macrolides. This section provides a comparative overview.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, well-established and validated methods available.[1] | Requires specialized equipment and trained personnel, can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides structural information about impurities, highly sensitive and specific.[7] | Higher cost of equipment and maintenance, more complex data analysis. |
| Spectrophotometry (UV-Vis) | Measures the absorbance of light by the analyte at a specific wavelength. | Simple, rapid, and inexpensive. | Low specificity, cannot separate the main component from impurities with similar chromophores. |
| Bioassay | Measures the biological activity of the compound against a susceptible microorganism. | Provides a measure of potency. | High variability, low precision, cannot distinguish between different active components. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of analytes on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis. | Low resolution, not suitable for quantitative analysis, less sensitive than HPLC. |
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC method validation.
Caption: Comparison of analytical techniques for purity assessment.
Conclusion
For the purity assessment of this compound, a validated HPLC method stands out as the most reliable and robust choice. Its high resolving power ensures accurate quantification of the API and its impurities, which is essential for regulatory compliance and patient safety. While other techniques like LC-MS/MS offer additional structural information and spectrophotometry provides a quick estimation, they serve better as complementary methods rather than primary tools for purity determination. A thoroughly validated HPLC method, following the principles outlined in this guide, will provide the necessary confidence in the quality of this compound for research and drug development purposes.
References
- 1. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. journals.asm.org [journals.asm.org]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS Method Validation for Antifungal Agents in Human Serum in Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Fungal Responses: A Comparative Transcriptomic Guide to Dermostatin and Other Antifungal Agents
For Immediate Release
In the ongoing battle against fungal pathogens, understanding the intricate molecular responses elicited by antifungal agents is paramount for the development of novel and more effective therapies. This guide offers a comparative transcriptomic analysis of Dermostatin, a potent polyene antifungal, benchmarked against three major classes of antifungal drugs: azoles (voriconazole), other polyenes (amphotericin B), and echinocandins (caspofungin). By dissecting the genome-wide expression changes in fungi upon treatment, we can illuminate mechanisms of action, identify potential resistance pathways, and guide future drug discovery efforts.
Given the limited publicly available transcriptomic data for this compound, this guide presents a synthesized transcriptomic profile based on its established mechanism of action as a polyene antibiotic. This hypothetical dataset is juxtaposed with experimental data from studies on voriconazole (B182144), amphotericin B, and caspofungin to provide a valuable comparative framework for researchers, scientists, and drug development professionals.
Comparative Transcriptomic Effects
The following tables summarize the differential gene expression in pathogenic fungi, such as Aspergillus fumigatus and Candida albicans, upon treatment with various antifungal agents. This presentation facilitates a direct comparison of the transcriptomic signatures of each drug class, offering insights into their distinct and overlapping effects on fungal cellular pathways.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus
| Antifungal Agent | Class | Total DEGs (Hypothetical/Reported) | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| This compound | Polyene | ~150 | ~90 | ~60 | Ergosterol Biosynthesis, Oxidative Stress Response, Cell Wall Integrity |
| Voriconazole | Azole | 2,271[1][2][3][4] | - | - | Ergosterol Biosynthesis (down-regulation), Transporter Activity, Cellular Metabolism[1][2][3][4] |
| Amphotericin B | Polyene | 134 (in C. albicans)[5][6][7] | 69 | 65 | Ergosterol Biosynthesis, Cell Stress Response, Ion Homeostasis |
| Caspofungin | Echinocandin | - | - | - | Cell Wall Remodeling, Mitochondrial Function, Amino Acid Metabolism, Ergosterol Metabolism[8][9][10] |
Table 2: Fold Change of Key Responsive Genes in Aspergillus fumigatus and Candida albicans
| Gene | Function | This compound (Fold Change - Hypothetical) | Voriconazole (Fold Change) | Amphotericin B (Fold Change - in C. albicans) | Caspofungin (Fold Change) |
| erg11A/ERG11 | Ergosterol biosynthesis | +4.5 | Decreased mRNA expression[1] | +2.0[5][6][7][11] | Upregulated[8][9][10] |
| erg3A/ERG3 | Ergosterol biosynthesis | +3.8 | Decreased mRNA expression[1] | +1.8[11] | Upregulated[8][9][10] |
| cat1/CAT1 | Catalase (Oxidative stress) | +5.2 | - | Upregulated | - |
| sod2/SOD2 | Superoxide dismutase | +4.0 | - | - | - |
| fks1/FKS1 | β-(1,3)-glucan synthase | +1.5 | - | - | Upregulated[8][9][10] |
| mdr1/MDR1 | Multidrug transporter | +3.0 | Increased mRNA levels[1] | Upregulated[12] | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.
Fungal Culture and Antifungal Treatment
-
Fungal Strain : Aspergillus fumigatus Af293 or Candida albicans SC5314 is cultured on Sabouraud Dextrose Agar (B569324) (SDA) for 5-7 days at 37°C to allow for conidial production or yeast cell growth.
-
Spore/Cell Suspension : For A. fumigatus, conidia are harvested by flooding the agar surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80. The suspension is filtered through sterile gauze to remove hyphal fragments. For C. albicans, yeast cells are collected and washed with sterile PBS.
-
Inoculation and Treatment : Conidia or yeast cells are counted using a hemocytometer and diluted to a final concentration of 1 x 10^6 cells/mL in RPMI 1640 medium. The cultures are then treated with the respective antifungal agents at their minimum inhibitory concentration (MIC) for a specified duration (e.g., 4-24 hours).
RNA Extraction and Sequencing
-
RNA Isolation : Fungal cells are harvested by centrifugation and immediately frozen in liquid nitrogen. Total RNA is extracted using a commercially available RNA purification kit with a protocol that includes a mechanical disruption step (e.g., bead beating) to ensure efficient lysis of the fungal cell wall.
-
Quality Control : The integrity and purity of the extracted RNA are assessed using a bioanalyzer and spectrophotometry (A260/A280 and A260/A230 ratios).
-
Library Preparation and Sequencing : An mRNA sequencing library is prepared from the total RNA, involving poly(A) selection, fragmentation, reverse transcription, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Reads : Raw sequencing reads are subjected to quality control using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.
-
Read Alignment : The trimmed reads are aligned to the respective reference genome (Aspergillus fumigatus Af293 or Candida albicans SC5314) using a splice-aware aligner like HISAT2.
-
Differential Gene Expression Analysis : The number of reads mapping to each gene is counted using featureCounts. Differential gene expression analysis is performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.
-
Functional Enrichment Analysis : Gene Ontology (GO) and KEGG pathway enrichment analyses of the DEGs are performed using tools such as DAVID or g:Profiler to identify significantly affected biological processes and pathways.
Visualizing Molecular Pathways and Workflows
To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: Hypothetical signaling pathway of this compound action in a fungal cell.
Caption: General experimental workflow for comparative transcriptomics of fungi.
References
- 1. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Heterogeneity in the transcriptional response of the human pathogen Aspergillus fumigatus to the antifungal agent caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Heterogeneity in the transcriptional response of the human pathogen Aspergillus fumigatus to the antifungal agent caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional response to fluconazole and amphotericin B in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of drug-resistance genes in Candida albicans biofilms in response to antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Dermostatin Disposal Procedures
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring both laboratory safety and environmental health. Dermostatin, a polyene antifungal agent, requires careful handling and disposal to prevent contamination and the potential development of antimicrobial resistance. This guide provides a comprehensive overview of the proper disposal procedures for this compound, grounded in established best practices for laboratory safety and chemical waste management.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as regulations can vary. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.
Quantitative Data Summary: this compound Waste Disposal
The following table outlines the different forms of this compound waste and the recommended disposal methods. This information is intended as a general guideline; always defer to your local and institutional regulations.
| Waste Type | Description | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Pure, solid this compound or unopened vials. | Treat as hazardous chemical waste. | Do not dispose of in regular trash or down the drain. Collect in a designated, clearly labeled hazardous waste container. |
| Stock Solutions | Concentrated solutions of this compound in solvent. | Treat as hazardous chemical waste.[1] | Collect in a sealed, properly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Solid Waste | Items such as gloves, pipette tips, and bench paper that have come into contact with this compound. | Segregate as hazardous chemical waste. | Place in a designated, labeled hazardous waste bag or container. |
| Contaminated Liquid Waste | Used culture media, buffer solutions, or other liquids containing this compound. | Treat as hazardous chemical waste.[2] | Do not pour down the drain.[3] Collect in a labeled, leak-proof hazardous waste container. Autoclaving may not be sufficient for inactivation.[1][4] |
| Contaminated Sharps | Needles, syringes, or glass slides contaminated with this compound. | Dispose of in a puncture-resistant sharps container. | The container should be clearly labeled as hazardous waste. |
| Empty Containers | Original containers of this compound. | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container may then be disposed of according to institutional guidelines. | Never reuse empty containers for other purposes. |
Experimental Protocol: General Disposal of this compound Waste
The following protocol details the step-by-step methodology for the safe disposal of this compound waste. This is a general procedure and should be adapted to comply with your institution's specific EHS protocols.
Objective: To safely collect and prepare this compound waste for disposal by authorized personnel.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Spill kit for chemical spills
Procedure:
-
Waste Segregation: At the point of generation, carefully segregate all this compound-contaminated waste from other laboratory waste streams.
-
Solid Waste Collection:
-
Place all contaminated solid waste, such as gloves and pipette tips, into a designated hazardous waste bag or container.
-
Seal the container when it is three-quarters full.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the date.
-
-
Liquid Waste Collection:
-
Collect all contaminated liquid waste in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
Do not overfill the container; leave adequate headspace.
-
Securely cap the container and label it with "Hazardous Waste," "this compound," the solvent used, and the approximate concentration.
-
-
Unused Product and Stock Solutions:
-
Place unused or expired this compound and its stock solutions in a designated hazardous waste container.[1]
-
Ensure the container is clearly labeled.
-
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Decontamination of Work Surfaces:
Following any work with this compound, thoroughly decontaminate all work surfaces. Use a suitable disinfectant, such as a 10% bleach solution followed by a 70% ethanol (B145695) wipe-down, to ensure the removal of any residual contamination.
The Environmental Impact of Improper Antibiotic Disposal
Improper disposal of antibiotics like this compound poses a significant threat to the environment and public health.[4][5][6][7][8] When these compounds enter soil and water systems, they can lead to the development of antibiotic-resistant bacteria, making infections more difficult to treat.[8] Furthermore, they can disrupt natural microbial ecosystems.[8] Adherence to proper disposal protocols is a critical responsibility for all laboratory personnel to mitigate these risks.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 5. brinemining.ntua.gr [brinemining.ntua.gr]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobials in the environment: An unregulated threat | Enhesa [enhesa.com]
- 8. Antibiotics in the Environment: The Impact of Pharmaceutical [rouzelpharma.in]
Essential Safety and Operational Guide for Handling Dermostatin
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dermostatin (Nystatin) in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this substance.
Hazard Identification and Quantitative Data
This compound, also known as Nystatin, is an antifungal agent. While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard, it is crucial to handle it with care to minimize exposure and potential irritation.[1][2] Allergic reactions, though rare, have been reported.[3]
| Quantitative Data for this compound (Nystatin) | |
| Acute Oral Toxicity (LD50) | 10,000 mg/kg (Rat)[4] |
| Occupational Exposure Limits (ACGIH, NIOSH, OSHA) | None established[1][4] |
Personal Protective Equipment (PPE) Protocol
The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation of this compound powder.
Recommended PPE:
-
Eye and Face Protection: In instances where dust may be generated, chemical safety goggles or glasses are required.[3]
-
Skin Protection: Protective gloves and a lab coat or other suitable protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: A respirator is necessary when working with this compound powder, especially in areas with inadequate ventilation where dust is generated.[2][4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
